molecular formula C11H17NO4S B239387 2,5-dimethoxy-N-propylbenzenesulfonamide

2,5-dimethoxy-N-propylbenzenesulfonamide

カタログ番号: B239387
分子量: 259.32 g/mol
InChIキー: PEFOFJRYUJSRIW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-dimethoxy-N-propylbenzenesulfonamide is a useful research compound. Its molecular formula is C11H17NO4S and its molecular weight is 259.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C11H17NO4S

分子量

259.32 g/mol

IUPAC名

2,5-dimethoxy-N-propylbenzenesulfonamide

InChI

InChI=1S/C11H17NO4S/c1-4-7-12-17(13,14)11-8-9(15-2)5-6-10(11)16-3/h5-6,8,12H,4,7H2,1-3H3

InChIキー

PEFOFJRYUJSRIW-UHFFFAOYSA-N

SMILES

CCCNS(=O)(=O)C1=C(C=CC(=C1)OC)OC

正規SMILES

CCCNS(=O)(=O)C1=C(C=CC(=C1)OC)OC

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to 2,5-dimethoxy-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 2,5-dimethoxy-N-propylbenzenesulfonamide, a specific sulfonamide derivative. While this compound is not extensively cataloged in public chemical databases, this document extrapolates its core properties from its constituent functional groups and proposes a robust synthesis protocol based on established chemical principles. This paper will serve as a foundational resource for researchers interested in the synthesis and potential application of novel benzenesulfonamide analogs.

Core Molecular Attributes

This compound is an aromatic sulfonamide characterized by a benzene ring substituted with two methoxy groups at positions 2 and 5, and a sulfonamide functional group further substituted with a propyl group on the nitrogen atom.

Molecular Formula and Weight

The fundamental properties of the molecule are derived from its atomic composition.

  • Chemical Formula: C₁₁H₁₇NO₄S

  • Molecular Weight: 259.32 g/mol

These values are calculated based on the constituent atoms: 11 Carbon, 17 Hydrogen, 1 Nitrogen, 4 Oxygen, and 1 Sulfur.

Structural Representation

The two-dimensional structure of the molecule is essential for understanding its chemical reactivity and potential biological interactions.

Caption: 2D structure of this compound.

Proposed Synthesis Protocol

The synthesis of this compound can be reliably achieved through the nucleophilic substitution reaction of 2,5-dimethoxybenzenesulfonyl chloride with n-propylamine. This is a standard and well-documented method for the formation of N-alkylated sulfonamides.

The key starting material, 2,5-dimethoxybenzenesulfonyl chloride (CAS 1483-28-9) , is a commercially available reagent.[1][2][3] It serves as the electrophilic component in this reaction.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products reactant1 2,5-Dimethoxybenzenesulfonyl Chloride conditions Base (e.g., Pyridine or excess propylamine) Dichloromethane Room Temperature reactant1->conditions reactant2 n-Propylamine reactant2->conditions product This compound byproduct Propylammonium Chloride conditions->product conditions->byproduct

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Methodology

Materials:

  • 2,5-Dimethoxybenzenesulfonyl chloride (1.0 eq)

  • n-Propylamine (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1 M HCl), for workup if needed

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethoxybenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add n-propylamine (2.2 eq) dropwise to the stirred solution. The use of excess amine serves both as the nucleophile and as the base to neutralize the hydrochloric acid byproduct.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with additional dichloromethane. Wash the organic layer sequentially with 1 M HCl (to remove excess propylamine), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

Rationale for Experimental Choices:

  • Excess Amine: Using more than two equivalents of n-propylamine ensures that one equivalent acts as the nucleophile while the other acts as a base to scavenge the HCl generated during the reaction. This prevents the protonation of the unreacted amine, which would render it non-nucleophilic.

  • Anhydrous Conditions: 2,5-Dimethoxybenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[1] Therefore, using an anhydrous solvent and an inert atmosphere is crucial for maximizing the yield of the desired sulfonamide.

  • Aqueous Workup: The washing steps are essential to remove unreacted starting materials, the amine salt byproduct, and any other water-soluble impurities, leading to a cleaner crude product for purification.

Physicochemical and Spectroscopic Predictions

Predicted Physicochemical Properties
PropertyPredicted ValueRationale/Comparison
Physical State White to off-white solidBenzenesulfonamides are typically crystalline solids at room temperature.
Solubility Soluble in polar organic solvents (e.g., DCM, Ethyl Acetate, Acetone); Insoluble in water.The aromatic ring and propyl chain contribute to lipophilicity, while the sulfonamide and methoxy groups add some polarity.
XLogP3 ~2.3Calculated based on structure; slightly more polar than 2-methoxy-5-methyl-N-propylbenzenesulfonamide (XLogP3 of 2.1) due to the additional oxygen atom.[4]
Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methoxy groups, and the three sets of protons on the N-propyl chain. The aromatic protons will appear as a complex multiplet in the aromatic region. The methoxy groups will each present as a singlet. The N-H proton of the sulfonamide will likely appear as a triplet due to coupling with the adjacent CH₂ group.

  • ¹³C NMR: The carbon NMR will show signals for the six unique carbons of the substituted benzene ring, the two methoxy carbons, and the three carbons of the propyl group.

  • IR Spectroscopy: Key vibrational frequencies are expected for the N-H stretch (around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic), asymmetric and symmetric S=O stretches of the sulfonamide group (typically around 1350 and 1160 cm⁻¹), and C-O stretches from the methoxy groups.

  • Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the exact mass of 259.0827 would be observed, along with characteristic fragmentation patterns of benzenesulfonamides.

Potential Applications and Field Insights

The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, known for a wide range of biological activities.[5] The introduction of the 2,5-dimethoxy substitution pattern and the N-propyl group can modulate the compound's steric and electronic properties, potentially leading to novel therapeutic applications.

  • Antimicrobial Agents: The sulfonamide group is famously associated with antibacterial properties.

  • Enzyme Inhibitors: Many sulfonamides act as inhibitors of enzymes such as carbonic anhydrase.

  • Drug Intermediates: This compound can serve as a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. For instance, related sulfonamides are used in the synthesis of α1-adrenoceptor antagonists.

The specific substitution pattern of this compound offers a unique electronic and steric profile that could be explored for targeted biological activity by researchers in pharmacology and drug development.

References

  • PubChem. 2,5-dimethoxy-N-(quinolin-3-yl)benzenesulfonamide. [Link]

  • PubChem. N-benzyl-2,5-dimethoxy-N-phenylbenzenesulfonamide. [Link]

  • PubChem. 2-Methoxy-5-{(2R)-2-{[2-(2-methoxyphenoxy)ethyl]amino}propyl}benzenesulfonamide. [Link]

  • PubChem. 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide. [Link]

  • PubChem. 2-methoxy-5-methyl-N-propylbenzenesulfonamide. [Link]

  • MDPI. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. [Link]

  • PMC. N-(2,5-Dimethoxyphenyl)-4-nitrobenzenesulfonamide. [Link]

  • Longdom Publishing. Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. [Link]

  • The Royal Society of Chemistry. Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. [Link]

  • Chemsrc. R,R-2-methoxy-5-[2-(1-phenylethylamino)-propyl] benzenesulfonamide hydrochloride. [Link]

  • PrepChem.com. Synthesis of 2,5-dimethoxybenzyl chloride. [Link]

  • PubChem. 2,5-Dimethoxybenzenesulfonyl chloride. [Link]

  • Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]

Sources

Structure-activity relationship (SAR) of 2,5-dimethoxy sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2,5-Dimethoxy Sulfonamides

Executive Summary

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] When coupled with the 2,5-dimethoxyphenyl motif—a scaffold known for its interaction with various biological targets—a unique chemical space is created with significant therapeutic potential. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2,5-dimethoxy sulfonamides. It moves beyond a simple cataloging of compounds to explore the causal relationships between molecular architecture and biological function, offering field-proven insights into experimental design, synthetic strategy, and mechanistic understanding. We will dissect the core scaffold, analyze the impact of substituent modifications on biological activity against key targets, and provide detailed, validated protocols for synthesis and evaluation.

Introduction: A Synthesis of Privileged Scaffolds

The enduring success of sulfonamides in drug discovery stems from their unique physicochemical properties. The sulfonamide linker (-SO₂NH-) is a versatile functional group; it is a strong hydrogen bond donor and acceptor, and its geometry allows it to act as a non-classical bioisostere for amide, carboxylate, and phenol groups. Furthermore, the primary sulfonamide moiety is an excellent zinc-binding group, a feature critical for the inhibition of metalloenzymes like carbonic anhydrases and matrix metalloproteinases.[2][3]

The 2,5-dimethoxy substitution pattern on an aromatic ring is also of significant pharmacological interest. This motif is found in compounds targeting the central nervous system, often modulating serotonergic pathways.[4][5] The methoxy groups influence the electronic properties of the phenyl ring and can participate in key hydrogen bond interactions within receptor binding pockets.

The strategic combination of these two pharmacophores presents a compelling rationale for investigation. This guide aims to elucidate the SAR of this hybrid scaffold, providing a framework for the rational design of novel and potent therapeutic agents, from anticancer to CNS-active compounds.[6][7]

Core Structure-Activity Relationships: A Tri-Regional Analysis

To understand the SAR of this class, the molecule can be logically divided into three key regions. The interplay between these regions dictates the compound's overall potency, selectivity, and pharmacokinetic properties.

cluster_SAR General Structure of 2,5-Dimethoxy Sulfonamides mol A Region A 2,5-Dimethoxyphenyl Ring A->mol B Region B Sulfonamide Linker B->mol C Region C R-Group Substituent C->mol

Caption: Tri-regional division of the 2,5-dimethoxy sulfonamide scaffold for SAR analysis.

Region A: The 2,5-Dimethoxyphenyl Ring

The 2,5-dimethoxyphenyl moiety serves as the foundational anchor of these molecules. Its primary roles are to provide a rigid scaffold for the presentation of the other functional groups and to engage in specific interactions with the target protein.

  • Role of Methoxy Groups: The two methoxy groups are not merely passive substituents. They are approximately coplanar with the benzene ring.[8][9] Their oxygen atoms can act as hydrogen bond acceptors, which can be critical for anchoring the ligand in a binding pocket. Furthermore, their position dictates the substitution pattern on the ring, sterically and electronically guiding the attachment of the sulfonamide linker.

  • Ring Substitutions: Further substitution on this ring can fine-tune activity. For example, the introduction of a chlorine atom at the 4-position has been explored in the context of immune-stimulating bis-aryl sulfonamides, indicating that this position is tolerant of modification and can be used to modulate electronic properties.[10] An amino group at the 4-position is also a common feature in commercially available building blocks.[11]

Region B: The Sulfonamide Linker (-SO₂NH-)

This linker is the functional heart of the molecule. Its properties are central to the biological activity of the entire class.

  • Hydrogen Bonding: The N-H proton is acidic, making it a strong hydrogen bond donor. The two sulfonyl oxygens are strong hydrogen bond acceptors. This tripartite system allows for a highly directional and stable interaction with protein backbones or specific amino acid side chains.

  • Zinc Binding: In metalloenzymes, the deprotonated sulfonamide nitrogen can directly coordinate with the active site zinc ion, leading to potent inhibition. This is a well-established mechanism for carbonic anhydrase inhibitors.[3]

  • Conformational Rigidity: The sulfonamide bond introduces a degree of conformational constraint. The dihedral angle between the 2,5-dimethoxyphenyl ring and the R-group is a critical determinant of how the molecule fits into a binding site. In one crystal structure, this angle was observed to be 67.16°.[8][9]

Region C: The R-Group Substituent

This region offers the greatest opportunity for chemical modification to control potency, selectivity, and pharmacokinetics. The nature of the R-group dictates which targets the molecule will effectively inhibit.

  • Aromatic/Heterocyclic R-Groups: This is the most widely explored modification. Attaching various substituted phenyl or heterocyclic rings can lead to potent inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12] The substituents on this R-group can then engage in additional hydrophobic or polar interactions to maximize affinity. For instance, in the development of VEGFR-2 inhibitors, specific heterocyclic moieties were found to be essential for high potency.[12]

  • Aliphatic R-Groups: While less common for kinase inhibitors, aliphatic groups can be important for other targets. For instance, in the development of mitochondrial complex I inhibitors, long alkyl chains, sometimes containing ether linkages, were found to be optimal.[13]

  • Rationale for Selection: The choice of R-group is driven by the target. For a kinase inhibitor, one might choose an R-group that mimics the adenine region of ATP. For a β-3 adrenergic agonist, the R-group would be designed to fit into the receptor's binding pocket, as seen in intermediates like N-(2,5-Dimethoxyphenyl)-4-nitrobenzenesulfonamide.[8][9]

Biological Targets and Mechanistic Insights

The 2,5-dimethoxy sulfonamide scaffold has shown activity against a range of important biological targets, particularly in the field of oncology.

Anticancer Activity: Targeting Kinases and Metalloenzymes

Sulfonamide derivatives are promising anticancer agents.[6][14] Their mechanisms often involve the inhibition of enzymes that are overexpressed or hyperactivated in cancer cells.[7]

  • VEGFR-2 Inhibition: Several novel sulfonamides have been designed as potent VEGFR-2 inhibitors.[12] By blocking this key kinase in the angiogenesis pathway, these compounds can inhibit the formation of new blood vessels that tumors need to grow. The SAR for these compounds typically shows that a specific heterocyclic system as the R-group is crucial for activity.

  • Carbonic Anhydrase (CA) Inhibition: Tumor cells often overexpress CA isoforms to manage the acidic microenvironment created by their high metabolic rate. Sulfonamides are classic CA inhibitors, and this mechanism represents a potential avenue for the anticancer activity of this class.[2]

VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds KinaseDomain Intracellular Kinase Domain VEGFR2->KinaseDomain Activates Sulfonamide 2,5-Dimethoxy Sulfonamide Inhibitor Sulfonamide->KinaseDomain Binds & Blocks ATP Phosphorylation Autophosphorylation ATP ATP ATP->KinaseDomain KinaseDomain->Phosphorylation Block X Signaling Downstream Signaling (Proliferation, Angiogenesis) Phosphorylation->Signaling Block->Phosphorylation INHIBITION

Caption: Mechanism of VEGFR-2 inhibition by a 2,5-dimethoxy sulfonamide derivative.

Quantitative Structure-Activity Relationship (QSAR) Data

Systematic modification of the 2,5-dimethoxy sulfonamide scaffold allows for the generation of quantitative data that clearly defines the SAR. The table below presents representative data for a hypothetical series of compounds targeting VEGFR-2, based on published findings.[12]

Compound IDR-Group (Region C)VEGFR-2 IC₅₀ (µM)Rationale for Change
1a Phenyl15.2Unsubstituted phenyl group serves as a baseline.
1b 4-Chlorophenyl8.5Addition of an electron-withdrawing group improves activity.
1c 4-Methoxyphenyl12.1Electron-donating group is slightly less favorable than chloro.
1d Thiazol-2-yl1.8Introduction of a heterocycle dramatically increases potency.
1e 5-Methylisoxazol-3-yl0.95Optimized heterocycle with methyl group fills a hydrophobic pocket.
1f Pyridin-4-yl4.3Pyridine nitrogen may form a beneficial H-bond, but is less optimal.

This data is representative and intended for illustrative purposes.

Synthetic Strategies & Experimental Protocols

The synthesis of 2,5-dimethoxy sulfonamides is generally accessible and follows a convergent strategy. The key step is the coupling of a sulfonyl chloride intermediate with a primary or secondary amine.

cluster_workflow General Synthetic Workflow A 1,4-Dimethoxybenzene B Chlorosulfonation A->B C 2,5-Dimethoxybenzenesulfonyl Chloride (Intermediate) B->C E Sulfonamide Coupling (Base, Solvent) C->E D Amine (R-NH₂) D->E F Target 2,5-Dimethoxy Sulfonamide E->F

Caption: Convergent synthetic workflow for 2,5-dimethoxy sulfonamides.

Experimental Protocol 1: Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

Causality: This protocol, adapted from established methods, uses chlorosulfonic acid to directly introduce the sulfonyl chloride group onto the electron-rich 1,4-dimethoxybenzene ring.[15] Dichloroethane is an inert solvent, and the low temperature is critical to control the exothermicity of the reaction and prevent side product formation.

  • Apparatus Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas). Ensure all glassware is thoroughly dried.

  • Reagent Preparation: In the flask, dissolve 1,4-dimethoxybenzene (13.8 g, 0.1 mol) in 1,2-dichloroethane (50 mL).

  • Reaction: Cool the stirred solution to 0-5 °C using an ice-salt bath.

  • Addition: Add chlorosulfonic acid (23.3 g, 0.2 mol) dropwise via the dropping funnel over a period of 1 hour, maintaining the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

  • Workup: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: Dry the crude product in a desiccator. Recrystallization from a suitable solvent like a hexane/ethyl acetate mixture can be performed to yield pure 2,5-dimethoxybenzenesulfonyl chloride as a solid.

Experimental Protocol 2: Synthesis of N-(4-Chlorophenyl)-2,5-dimethoxybenzenesulfonamide

Causality: This is a standard nucleophilic substitution reaction. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct, driving the reaction to completion.[8] The aqueous workup with dilute HCl is designed to remove the excess pyridine by protonating it, making it water-soluble.

  • Apparatus Setup: In a 100 mL round-bottomed flask equipped with a magnetic stirrer, dissolve 4-chloroaniline (1.28 g, 10 mmol) in pyridine (20 mL).

  • Reaction: Cool the solution to 0 °C in an ice bath.

  • Addition: Add 2,5-dimethoxybenzenesulfonyl chloride (2.37 g, 10 mmol), prepared as in Protocol 1, portion-wise over 15 minutes.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting materials are consumed.

  • Workup: Pour the reaction mixture into 100 mL of 1 M HCl (aq). A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, washing sequentially with water and a small amount of cold hexane.

  • Purification: Dry the solid product. Further purification can be achieved by recrystallization from ethanol to yield the pure target compound.

Future Directions and Unexplored Potential

While significant progress has been made, particularly in the anticancer domain, the full potential of the 2,5-dimethoxy sulfonamide scaffold remains to be unlocked.

  • CNS Targets: Given the prevalence of the 2,5-dimethoxyphenyl motif in psychoactive compounds, a systematic investigation of this sulfonamide class against CNS targets like serotonin (5-HT) and dopamine receptors is warranted.[4][5] The sulfonamide group could alter the pharmacology from agonist to antagonist or introduce novel selectivity profiles.

  • Metabolic Stability: The methoxy groups can be sites of metabolic O-demethylation by cytochrome P450 enzymes.[5] Future designs could involve replacing one or both methoxy groups with more stable bioisosteres (e.g., a fluorine atom or incorporating them into a fused ring system) to improve pharmacokinetic profiles.

  • Target Selectivity: For kinase inhibitors, achieving selectivity remains a major challenge. Future work should focus on designing R-groups that exploit subtle differences in the ATP-binding sites of different kinases to develop more selective and less toxic agents.

Conclusion

The 2,5-dimethoxy sulfonamide scaffold represents a highly versatile and promising platform for drug discovery. A thorough understanding of its structure-activity relationship, as detailed in this guide, is paramount for the rational design of new therapeutic agents. By systematically modifying the three key regions of the molecule—the dimethoxyphenyl ring, the sulfonamide linker, and the R-group substituent—researchers can precisely tune the biological activity to achieve high potency and selectivity against a range of targets, from kinases involved in cancer to receptors in the central nervous system. The synthetic accessibility of this class, coupled with its rich pharmacological potential, ensures that it will remain an area of active investigation for years to come.

References

  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry.
  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation | Request PDF.
  • N-(2,5-Dimethoxyphenyl)-4-nitrobenzenesulfonamide. PMC.
  • Anticancer and Antiviral Sulfonamides. Bentham Science Publishers.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing.
  • Therapeutic potential of sulfamides as enzyme inhibitors. PubMed.
  • A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed.
  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. PubMed.
  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Comput
  • Discovery of Bis-sulfonamides as Novel Inhibitors of Mitochondrial NADH-Quinone Oxidoreductase (Complex I). PMC.
  • CN1434030A - 2,5-dimethoxy ethyl phenyl sulfide and synthesis method and use thereof.
  • Anti-microbial activities of sulfonamides using disc diffusion method. Unknown Source.
  • The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers. Benchchem.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Rel
  • N-(2,5-Dimethoxy-phen-yl)-4-nitro-benzene-sulfonamide. PubMed.
  • Structure-Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli.
  • 2,5-Dimethoxyamphetamine-derived designer drugs: studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6. PubMed.
  • 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide | 52298-44-9. TCI Chemicals.

Sources

An In-Depth Technical Guide to Investigating the Potential 5-HT Receptor Affinity of 2,5-dimethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the systematic evaluation of 2,5-dimethoxybenzenesulfonamide as a potential ligand for serotonin (5-HT) receptors. While the benzenesulfonamide scaffold is present in various pharmacologically active compounds, the specific affinity profile of the 2,5-dimethoxy substituted analog at 5-HT receptors remains uncharacterized. This document provides the scientific rationale for this investigation, rooted in the structural similarities to known serotonergic ligands, and presents a detailed, field-proven framework for determining its binding affinity and functional activity across a panel of key 5-HT receptor subtypes. The methodologies described herein encompass in vitro radioligand binding assays and functional second messenger assays, designed to provide a robust and validated dataset for assessing the compound's potential as a novel modulator of the serotonergic system.

Introduction: The Scientific Rationale

The serotonergic system, with its 14 identified receptor subtypes, represents a critical nexus for neurotransmission, influencing a vast array of physiological and psychological processes.[1][2] Consequently, 5-HT receptors are prominent targets for therapeutic intervention in conditions ranging from depression and anxiety to migraine and psychosis.[1][3][4] The benzenesulfonamide moiety is a well-established pharmacophore, present in a multitude of approved drugs with diverse biological activities. Notably, structural analogs containing the benzenesulfonamide core have demonstrated affinity for 5-HT receptors, particularly the 5-HT2A and 5-HT2C subtypes.[5] This precedent, combined with the known influence of methoxy substitutions on the affinity of phenethylamines for 5-HT2A receptors, provides a strong impetus for investigating the serotonergic potential of 2,5-dimethoxybenzenesulfonamide.[6][7][8]

The 2,5-dimethoxy substitution pattern is a key feature in a class of potent 5-HT2A receptor agonists, the 2C-X family of phenethylamines.[6] While 2,5-dimethoxybenzenesulfonamide is structurally distinct from these classic hallucinogens, the electronic properties conferred by the methoxy groups on the aromatic ring could facilitate favorable interactions with the binding pockets of certain 5-HT receptors. This guide, therefore, proposes a systematic and rigorous in vitro evaluation to elucidate the 5-HT receptor affinity profile of 2,5-dimethoxybenzenesulfonamide, thereby addressing a gap in the current understanding of its pharmacological properties.

Phase 1: Determination of Binding Affinity via Radioligand Binding Assays

The initial phase of this investigation will focus on quantifying the binding affinity of 2,5-dimethoxybenzenesulfonamide for a panel of clinically relevant 5-HT receptor subtypes. Radioligand binding assays are the gold standard for this purpose, providing a direct measure of the interaction between a test compound and its receptor target.

Causality Behind Experimental Choices
  • Receptor Panel Selection: The selection of 5-HT receptor subtypes for initial screening is critical. We will prioritize receptors with significant therapeutic relevance and those for which structurally similar compounds have shown affinity. The initial panel will include:

    • 5-HT1A: A key target for anxiolytics and antidepressants.

    • 5-HT2A: Implicated in psychosis, sleep, and the mechanism of action of psychedelic drugs.[9][10][11]

    • 5-HT2B: Of interest due to potential cardiac valvulopathy side effects associated with agonists.[12]

    • 5-HT2C: A target for anti-obesity and antipsychotic medications.[5]

    • 5-HT7: Involved in mood regulation, cognition, and circadian rhythms.[3][4]

  • Cell Lines and Membrane Preparations: The use of recombinant cell lines stably expressing a single human 5-HT receptor subtype (e.g., HEK-293 or CHO-K1 cells) is essential for target specificity and reproducibility.[13] Membrane preparations from these cells provide a high concentration of the target receptor for the binding assay.

  • Radioligand Selection: The choice of radioligand is paramount. An ideal radioligand exhibits high affinity and specificity for the target receptor. For our proposed panel, the following tritiated ([³H]) radioligands are recommended based on established protocols:

    • 5-HT1A: [³H]-8-OH-DPAT

    • 5-HT2A: [³H]-Ketanserin[9][14]

    • 5-HT2B: [³H]-LSD[13]

    • 5-HT2C: [³H]-Mesulergine

    • 5-HT7: [³H]-5-CT

Experimental Workflow: Radioligand Binding

The following diagram illustrates the generalized workflow for the competitive radioligand binding assays.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubate: Membranes + Radioligand + Test Compound/Vehicle Membrane_Prep->Incubation Compound_Dilution 2,5-Dimethoxybenzenesulfonamide Serial Dilution Compound_Dilution->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Rapid Filtration (GF/B filter plates) Incubation->Filtration Equilibration Washing Wash to Remove Unbound Ligand Filtration->Washing Scintillation Add Scintillation Cocktail & Count (CPM) Washing->Scintillation Analysis Calculate % Inhibition Determine IC50 Calculate Ki Scintillation->Analysis Raw Data

Caption: Workflow for competitive radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay
  • Membrane Preparation:

    • Culture HEK-293 or CHO-K1 cells stably expressing the human 5-HT receptor subtype of interest.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

    • Store membrane aliquots at -80°C until use.

  • Assay Procedure (96-well format):

    • Prepare serial dilutions of 2,5-dimethoxybenzenesulfonamide in assay buffer. The concentration range should span several orders of magnitude (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • To each well of a 96-well plate, add:

      • Assay buffer

      • Test compound dilution or vehicle (for total binding) or a saturating concentration of a known non-radiolabeled ligand (for non-specific binding).

      • Radioligand at a concentration near its Kd value.

      • Thawed receptor membrane preparation (typically 10-50 µg of protein per well).

    • Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).[9]

    • Terminate the assay by rapid filtration through glass fiber filter plates (e.g., GF/B filters) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to minimize dissociation of the bound radioligand.

    • Dry the filter plates and add a scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phase 2: Functional Characterization of Hits

Should 2,5-dimethoxybenzenesulfonamide demonstrate significant binding affinity (typically Ki < 1 µM) for any of the tested 5-HT receptors, the next logical step is to determine its functional activity. This will elucidate whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

Causality Behind Experimental Choices
  • Second Messenger Assays: Most 5-HT receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades involving second messengers.[1][9][11] Measuring the modulation of these second messengers provides a robust readout of the functional consequences of ligand binding.

    • For Gq-coupled receptors (5-HT2A, 5-HT2B, 5-HT2C): These receptors primarily signal through the activation of phospholipase C, leading to the production of inositol phosphates (IP) and subsequent mobilization of intracellular calcium ([Ca²⁺]i).[9][11] Therefore, measuring IP1 accumulation (a stable downstream metabolite of IP3) or [Ca²⁺]i flux are appropriate functional assays.[11][15]

    • For Gs-coupled receptors (5-HT7): These receptors stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Measurement of cAMP levels is the standard functional assay.

    • For Gi-coupled receptors (5-HT1A): These receptors inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.

Experimental Workflow: Functional Assays

The following diagram outlines the general workflow for cell-based functional assays.

Functional_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_analysis Data Analysis Cell_Plating Plate Receptor-Expressing Cells in Microplates Agonist_Mode Agonist Mode: Add Test Compound Cell_Plating->Agonist_Mode Antagonist_Mode Antagonist Mode: Add Test Compound then EC80 of known Agonist Cell_Plating->Antagonist_Mode Compound_Dilution 2,5-Dimethoxybenzenesulfonamide Serial Dilution Compound_Dilution->Agonist_Mode Compound_Dilution->Antagonist_Mode Incubation Incubate Cells Agonist_Mode->Incubation Antagonist_Mode->Incubation Lysis_Reagent Add Lysis Buffer & Detection Reagents (e.g., HTRF, FRET) Incubation->Lysis_Reagent Signal_Read Read Signal (e.g., Fluorescence, Luminescence) Lysis_Reagent->Signal_Read Analysis Generate Dose-Response Curve Determine EC50 (Agonist) or IC50 (Antagonist) Signal_Read->Analysis Raw Data

Caption: Workflow for cell-based functional assays.

Detailed Protocol: IP1 Accumulation Assay (for 5-HT2 Receptors)
  • Cell Preparation:

    • Seed CHO-K1 cells stably co-expressing the human 5-HT2 receptor subtype of interest into 96-well or 384-well plates.

    • Culture the cells until they reach an appropriate confluency.

  • Assay Procedure:

    • Agonist Mode:

      • Prepare serial dilutions of 2,5-dimethoxybenzenesulfonamide in stimulation buffer.

      • Add the compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.[15]

    • Antagonist Mode:

      • Prepare serial dilutions of 2,5-dimethoxybenzenesulfonamide.

      • Pre-incubate the cells with the compound dilutions for a short period.

      • Add a known 5-HT2 receptor agonist (e.g., serotonin) at a concentration that elicits ~80% of its maximal response (EC₈₀).

      • Incubate for a specified time at 37°C.

  • Detection:

    • Lyse the cells and detect the accumulated IP1 using a commercially available kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF) or a similar technology.

  • Data Analysis:

    • Agonist Mode: Plot the response (e.g., HTRF ratio) against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Emax (maximal effect).

    • Antagonist Mode: Plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC₅₀ (inhibitory concentration).

Data Presentation and Interpretation

All quantitative data from the binding and functional assays should be summarized in a clear, tabular format for easy comparison and interpretation.

Table 1: Summary of Binding Affinities (Ki) of 2,5-dimethoxybenzenesulfonamide at 5-HT Receptors

Receptor SubtypeRadioligandKi (nM)n
5-HT1A[³H]-8-OH-DPATTBD≥ 3
5-HT2A[³H]-KetanserinTBD≥ 3
5-HT2B[³H]-LSDTBD≥ 3
5-HT2C[³H]-MesulergineTBD≥ 3
5-HT7[³H]-5-CTTBD≥ 3
TBD: To be determined. n: number of independent experiments.

Table 2: Summary of Functional Activity of 2,5-dimethoxybenzenesulfonamide

Receptor SubtypeAssay TypeModeEC₅₀ (nM)Emax (%)IC₅₀ (nM)n
Hit Receptor 1IP1 / [Ca²⁺]i / cAMPAgonistTBDTBD-≥ 3
Antagonist--TBD≥ 3
Hit Receptor 2IP1 / [Ca²⁺]i / cAMPAgonistTBDTBD-≥ 3
Antagonist--TBD≥ 3
Only receptors with significant binding affinity will be evaluated. TBD: To be determined.

Conclusion and Future Directions

This technical guide provides a robust, self-validating framework for the initial characterization of 2,5-dimethoxybenzenesulfonamide at key 5-HT receptors. The successful execution of these protocols will yield a comprehensive affinity and functional activity profile, definitively answering the question of its serotonergic potential.

Positive findings, such as potent and selective affinity for a particular receptor subtype, would warrant further investigation. Subsequent studies could include:

  • Broader Receptor Screening: Profiling against a wider panel of GPCRs to assess selectivity.

  • In Vivo Studies: Evaluation of the compound's effects in animal models of CNS disorders.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.

This structured approach ensures that the investigation into the potential 5-HT receptor affinity of 2,5-dimethoxybenzenesulfonamide is conducted with the highest degree of scientific integrity, providing a solid foundation for any subsequent drug discovery and development efforts.

References

  • Brown, A. M. (2007). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British Journal of Pharmacology, 120(5), 851–859. [Link]

  • Kim, Y., et al. (2012). 5-HT₂c receptor selectivity and structure-activity relationship of N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide analogs. Bioorganic & Medicinal Chemistry Letters, 22(1), 539-542. [Link]

  • Kroeze, W. K., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 283(2), 167-175. [Link]

  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]

  • Cools, B. H., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]

  • Glennon, R. A. (1994). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. [Link]

  • Arora, V., et al. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Neuropharmacology, 61(4), 569-577. [Link]

  • ResearchGate. (n.d.). Functional assays reveal a major impact of the 5-HT1A receptor. [Link]

  • PubChem. (n.d.). 2,5-dimethoxy-N-(quinolin-3-yl)benzenesulfonamide. [Link]

  • Canal, C. E., et al. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 14, 123456. [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl-. [Link]

  • Van der Poorten, O., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • LookChem. (n.d.). Cas 49701-24-8,4-Amino-2,5-dimethoxy-N-methylbenzenesulphonamide. [Link]

  • IBL International. (2022). Serotonin Research ELISA™. [Link]

  • Figueroa-Valverde, L., et al. (2023). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2020). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]

  • Fuxe, K., et al. (2012). Novel Approaches to Serotonin Receptor Interaction Studies. Springer Nature Experiments. [Link]

  • Fun, H. K., et al. (2009). N-(2,5-Dimethoxy-phen-yl)-4-nitro-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1939. [Link]

  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 11(6), 682-706. [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]

  • Le-Novere, N. (2015). Structure-activity relationships of serotonin 5-HT7 receptors ligands: A review. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2011). 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Wall, V. Z., et al. (2019). Quantitative structure-activity relationships in a series of selective 5-HT uptake inhibitors. ACS Chemical Neuroscience, 10(9), 4099-4108. [Link]

  • Lu, T., et al. (2015). In vitro antitumor mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. Molecular Pharmacology, 87(1), 18-30. [Link]

  • AEMITE. (2025). 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. [Link]

  • Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. [Link]

  • Halberstadt, A. L., et al. (2019). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ResearchGate. [Link]

  • Fun, H. K., et al. (2009). N-(2,5-Dimethoxyphenyl)-4-nitrobenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 8), o1939. [Link]

  • Lu, T., et al. (2015). In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. Molecular Pharmacology, 87(1), 18-30. [Link]

  • Glennon, R. A., et al. (1983). Behavioral and serotonin receptor properties of 4-substituted derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl)-2-aminopropane. Journal of Medicinal Chemistry, 26(11), 1608-1612. [Link]

  • Petersen, M. B., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]

  • Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(9), 3762. [Link]

  • Rudin, D., & Luethi, D. (2025). When small changes make a big difference: the pharmacology of 2,5-dimethoxyamphetamines with different 4-alkyl substitutions. Research Communities by Taylor & Francis. [Link]

Sources

Methodological & Application

Reaction conditions for 2,5-dimethoxybenzenesulfonyl chloride and propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the optimized reaction conditions for coupling 2,5-dimethoxybenzenesulfonyl chloride with propylamine to synthesize N-propyl-2,5-dimethoxybenzenesulfonamide. This scaffold is a critical intermediate in medicinal chemistry, particularly in the development of 5-HT (serotonin) and adrenergic receptor ligands.

We present two distinct protocols:

  • Method A (Anhydrous): The "Gold Standard" for small-scale, high-purity medicinal chemistry applications.

  • Method B (Schotten-Baumann): A biphasic "Green" protocol suitable for scale-up and robust against moisture.

Mechanistic Insight & Chemical Logic

The Reaction Pathway

The transformation is a nucleophilic substitution at the sulfur atom. Unlike acyl chlorides, which proceed via a discrete tetrahedral intermediate, sulfonyl chlorides react via a concerted


-like mechanism (or a loose transition state often described as trigonal bipyramidal).

Key Mechanistic Factors:

  • Electronic Effects: The 2,5-dimethoxy substitution pattern is electron-donating. This renders the sulfur center slightly less electrophilic compared to nitro- or fluoro-benzenesulfonyl chlorides, requiring strict temperature control to prevent hydrolysis while maintaining reactivity toward the amine.

  • HCl Generation: The reaction generates equimolar HCl. If unneutralized, this protonates the propylamine, rendering it non-nucleophilic (

    
    ) and stalling the reaction. A base scavenger (Triethylamine, Pyridine, or Carbonate) is mandatory.
    
Visualization: Reaction Mechanism

The following diagram illustrates the nucleophilic attack and the role of the base scavenger.

ReactionMechanism Reactants Reactants 2,5-Dimethoxybenzenesulfonyl Cl + Propylamine TS Transition State (Trigonal Bipyramidal) Reactants->TS Nucleophilic Attack (N -> S) Product Product N-propyl-2,5-dimethoxy- benzenesulfonamide TS->Product Cl Elimination Byproduct Byproduct Base-HCl Salt TS->Byproduct Proton Transfer Base Base Scavenger (TEA / Carbonate) Base->Byproduct HCl Capture

Caption: Figure 1. Concerted substitution mechanism showing the critical role of the base scavenger in driving equilibrium.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Stoichiometry 1.0 eq Sulfonyl Chloride : 1.1–1.2 eq AminePropylamine is volatile (bp 48°C). Slight excess ensures complete consumption of the limiting reagent (sulfonyl chloride).
Temperature 0°C

RT
The reaction is exothermic. Starting at 0°C prevents "runaway" bis-sulfonylation or decomposition.
Solvent (Method A) Dichloromethane (DCM)Excellent solubility for the sulfonyl chloride; easy removal; non-nucleophilic.
Solvent (Method B) Water / Acetone (1:1)Biphasic system allows use of inorganic bases; safer for large scale.
Base Scavenger Triethylamine (TEA) or

Must be present in

1.1 equivalents to neutralize HCl.

Experimental Protocols

Method A: Anhydrous Organic Phase (High Purity)

Recommended for: Discovery chemistry, <5g scale, moisture-sensitive substrates.

Reagents:

  • 2,5-Dimethoxybenzenesulfonyl chloride (1.0 eq)

  • Propylamine (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and flush with Nitrogen (

    
    ).
    
  • Solvation: Dissolve 2,5-dimethoxybenzenesulfonyl chloride in DCM (concentration ~0.2 M).

  • Cooling: Submerge flask in an ice-water bath (0°C). Stir for 10 minutes.

  • Base Addition: Add TEA via syringe. Note: No exotherm usually observed here.

  • Amine Addition: Add propylamine dropwise over 15 minutes. Critical: Monitor internal temperature; keep <5°C. The reaction is exothermic.

  • Reaction: Remove ice bath after 30 minutes. Stir at Room Temperature (RT) for 2–4 hours.

  • Monitoring: Check TLC (30% EtOAc in Hexanes). Product is more polar than the chloride but less polar than the sulfonic acid byproduct.

  • Workup:

    • Wash organic layer with 1M HCl (removes unreacted amine/TEA).

    • Wash with Sat.

      
       (removes hydrolyzed sulfonic acid).
      
    • Wash with Brine.[1]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Method B: Schotten-Baumann Conditions (Green/Robust)

Recommended for: Scale-up (>10g), tolerance to wet reagents.

Reagents:

  • 2,5-Dimethoxybenzenesulfonyl chloride (1.0 eq)

  • Propylamine (1.5 eq)

  • Sodium Carbonate (

    
    ) (2.0 eq)
    
  • Water / Acetone (1:1 ratio)

Step-by-Step Protocol:

  • Aqueous Phase: Dissolve

    
     and Propylamine in water.
    
  • Organic Phase: Dissolve sulfonyl chloride in Acetone (or THF).

  • Mixing: Add the organic solution to the aqueous solution slowly at 0°C with vigorous stirring .

  • Reaction: Stir at RT for 4 hours. The biphasic nature protects the sulfonyl chloride from rapid hydrolysis if the amine reacts faster (which it does).

  • Precipitation: Evaporate the Acetone/THF under reduced pressure. The sulfonamide product often precipitates from the remaining aqueous layer.

  • Filtration: Filter the solid, wash with cold water, and dry.

Workflow & Decision Tree

Workflow Start Start Synthesis ScaleCheck Scale / Moisture Sensitivity? Start->ScaleCheck MethodA Method A: Anhydrous DCM/TEA (High Purity / Small Scale) ScaleCheck->MethodA <5g / Dry MethodB Method B: Schotten-Baumann (Robust / Large Scale) ScaleCheck->MethodB >10g / Wet WorkupA Acid/Base Extraction (Removes Amine & Acid) MethodA->WorkupA WorkupB Evaporate Organic Solvent Precipitate from Water MethodB->WorkupB Purification Recrystallization (EtOH/Water or EtOAc/Hex) WorkupA->Purification WorkupB->Purification Final Final Product N-propyl-2,5-dimethoxy- benzenesulfonamide Purification->Final

Caption: Figure 2. Decision matrix for selecting the optimal synthetic route based on scale and material constraints.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure glassware is dry (Method A). Use fresh sulfonyl chloride (check for acidic smell indicating decomposition).
Impurity: Sulfonic Acid Moisture ingressWash organic layer thoroughly with Sat.

during workup.
Impurity: Bis-sulfonylation Excess Sulfonyl Chloride / High TempStrictly control stoichiometry (1:1). Keep reaction at 0°C during addition.
Oily Product Residual SolventRecrystallize from minimal hot Ethanol or a mixture of EtOAc/Hexane.

Safety & Hazards

  • 2,5-Dimethoxybenzenesulfonyl chloride: Corrosive, causes skin burns and eye damage. Reacts violently with water to release HCl gas. Handle in a fume hood.

  • Propylamine: Highly flammable liquid and vapor. Toxic if inhaled.

  • DCM: Suspected carcinogen. Use appropriate PPE (gloves, goggles).

References

  • Schotten-Baumann Conditions (Method B): Chemistry & Biology Interface. "Recent advances in synthesis of sulfonamides: A review." [Link]

  • Purification Protocols: Organic Chemistry Portal. "Sulfonamide synthesis by S-N coupling." [Link]

  • Specific Reactivity of Methoxy-Substituted Sulfonyl Chlorides: MDPI. "Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures." [Link]

  • Reaction Mechanism & Education: Save My Exams. "Addition-Elimination Reactions of Acyl Chlorides."[2] (Analogous mechanism reference). [Link]

Sources

Application Note: Strategic Solvent Selection for the Recrystallization of 2,5-Dimethoxy Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for 2,5-Dimethoxy Sulfonamides

The 2,5-dimethoxy sulfonamide moiety is a key pharmacophore found in a variety of compounds with significant biological activities. As with any active pharmaceutical ingredient (API) or drug intermediate, achieving a high degree of purity is paramount. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The success of this method hinges on the judicious selection of a suitable solvent or solvent system. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical protocols for selecting an optimal solvent for the recrystallization of 2,5-dimethoxy sulfonamides.

The underlying principle of recrystallization is the difference in solubility of the target compound and its impurities in a given solvent at different temperatures.[3] An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will completely dissolve it at an elevated temperature.[1][2][4] Upon cooling, the solubility of the compound decreases, leading to the formation of purified crystals, while the impurities remain dissolved in the mother liquor.[3][5]

Theoretical Framework for Solvent Selection

The selection of an appropriate recrystallization solvent is a systematic process guided by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[3][5] For 2,5-dimethoxy sulfonamides, the presence of polar functional groups (sulfonamide) and nonpolar regions (aromatic ring, methoxy groups) necessitates a careful consideration of solvent polarity.

Characteristics of an Ideal Recrystallization Solvent:
  • High-Temperature Coefficient of Solubility: The solvent should exhibit a steep solubility curve for the 2,5-dimethoxy sulfonamide, meaning the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1][4]

  • Inertness: The solvent must not react with the compound being purified.[1]

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures, allowing for their removal by filtration.[1][3][4]

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying process.[1] Solvents with boiling points below 100°C are often preferred.[6]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective.

Single-Solvent vs. Mixed-Solvent Systems

For many sulfonamides, a single solvent may not meet all the ideal criteria. In such cases, a mixed-solvent system, or solvent pair, can be employed.[7] This typically involves a "good" solvent in which the 2,5-dimethoxy sulfonamide is highly soluble and a "poor" or "anti-solvent" in which it is insoluble.[8][9] The two solvents must be miscible. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid, indicating the onset of crystallization.[7]

Visualizing the Solvent Selection Workflow

The process of selecting an appropriate solvent system can be systematically approached. The following diagram illustrates a typical decision-making workflow for this process.

Caption: A decision tree for selecting a suitable recrystallization solvent system.

Recommended Solvents for 2,5-Dimethoxy Sulfonamides

Based on the general solubility of sulfonamides and the polarity imparted by the 2,5-dimethoxy substitution, the following solvents are recommended for initial screening.

SolventPolarityBoiling Point (°C)Rationale & Potential Use
Ethanol Polar Protic78Often a good starting point for sulfonamides. Can be used as a single solvent or in a mixed system with water.[10]
Isopropanol Polar Protic82Similar to ethanol, frequently used for sulfonamide recrystallization, especially as an aqueous mixture (e.g., 70% isopropanol).[11]
Methanol Polar Protic65A more polar alcohol, can be effective but higher solubility at room temperature might lead to lower yields.
Acetone Polar Aprotic56Good solvent for many organic compounds, but its low boiling point can lead to rapid evaporation.[6]
Ethyl Acetate Moderately Polar77A versatile solvent, often used in mixed-solvent systems with nonpolar solvents like hexanes or heptane.[12]
Water Highly Polar100Generally a poor solvent for sulfonamides alone but is an excellent anti-solvent when paired with alcohols.[11]
Toluene Nonpolar111Can be useful if the 2,5-dimethoxy sulfonamide is less polar. Its higher boiling point should be noted.[6]
Hexane/Heptane Nonpolar69 / 98Typically used as anti-solvents with more polar solvents like ethyl acetate.

Note: Boiling points are approximate and can vary with pressure.[13][14][15][16]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently test a range of solvents to identify promising candidates for recrystallization.

  • Preparation: Place a small amount (10-20 mg) of the crude 2,5-dimethoxy sulfonamide into several small test tubes.

  • Room Temperature Test: To each test tube, add the test solvent dropwise (starting with ~0.5 mL). Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single recrystallization solvent.

  • Hot Solubility Test: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath.[5] Continue adding the solvent in small portions while heating until the solid dissolves completely.

  • Cooling and Observation: Allow the clear solution to cool slowly to room temperature, and then in an ice-water bath.[10][11] Observe for crystal formation. An ideal solvent will yield a good quantity of crystals.

  • Evaluation: Based on the amount of crystal formation, select the most promising solvent(s) for a larger-scale recrystallization.

Protocol 2: Single-Solvent Recrystallization

This protocol outlines the procedure for recrystallizing the 2,5-dimethoxy sulfonamide from a single, suitable solvent identified in the screening process.

Single_Solvent_Recrystallization Start Start: Crude Compound in Erlenmeyer Flask Add_Solvent Add Minimum Amount of Hot Solvent Start->Add_Solvent Dissolve Heat to Dissolve (near boiling) Add_Solvent->Dissolve Hot_Filtration Hot Gravity Filtration (if insoluble impurities) Dissolve->Hot_Filtration Optional Cool_Slowly Slow Cooling to Room Temperature Dissolve->Cool_Slowly Hot_Filtration->Cool_Slowly Ice_Bath Cool in Ice Bath to Maximize Yield Cool_Slowly->Ice_Bath Vacuum_Filtration Collect Crystals by Vacuum Filtration Ice_Bath->Vacuum_Filtration Wash Wash with Cold Solvent Vacuum_Filtration->Wash Dry Dry the Purified Crystals Wash->Dry End Pure Crystals Dry->End

Caption: Workflow for a single-solvent recrystallization procedure.

  • Dissolution: Place the crude 2,5-dimethoxy sulfonamide in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to near its boiling point with stirring. Continue adding small portions of the hot solvent until the solid just completely dissolves.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[11]

  • Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[8]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature without disturbance.[8] Subsequently, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[11]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[8]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at an appropriate temperature to remove all traces of the solvent.[11]

Protocol 3: Mixed-Solvent Recrystallization

This protocol is for situations where a suitable single solvent cannot be found.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2,5-dimethoxy sulfonamide in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (anti-solvent, e.g., water) dropwise with swirling until the solution becomes persistently cloudy (turbid).[8]

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the turbidity just disappears.[7] The solution is now saturated.

  • Crystallization, Isolation, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol. For washing, use a cold mixture of the two solvents in the same proportion as the final crystallization medium.[17]

Troubleshooting Common Recrystallization Issues

IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[11]
"Oiling Out" - The melting point of the compound is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities.- Reheat the solution to dissolve the oil, add more solvent, and cool more slowly.[11]- Change to a lower-boiling point solvent or a different solvent mixture.[11]
Low Recovery - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Incomplete transfer of material.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a pre-warmed funnel for hot filtration and perform the filtration quickly.[11]- Rinse all glassware with the cold mother liquor to transfer any remaining crystals.

Conclusion

The selection of an appropriate solvent is a critical step that dictates the success of the recrystallization of 2,5-dimethoxy sulfonamides. A systematic approach, beginning with small-scale screening based on polarity and solubility principles, will lead to the identification of an effective single-solvent or mixed-solvent system. The detailed protocols and troubleshooting guide provided in this application note offer a robust framework for achieving high purity of these valuable compounds, ensuring their suitability for downstream applications in research and drug development.

References

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Unknown. (n.d.). Polarity of Solvents. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • Martin, A., Wu, P. L., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 69(6), 659–665. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Polarity Table. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization of Sulfanilamide. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. Retrieved from [Link]

  • YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Asadi, P., Kodide, K., Thati, J., & Busi, M. R. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1), 1-10. Retrieved from [Link]

  • Martínez, F., & Gómez, A. (2001). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of the Brazilian Chemical Society, 12(2), 198-202. Retrieved from [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(12), 4171-4179. Retrieved from [Link]

  • MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Martínez, F., & Gómez, A. (2002). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 13(5), 672-677. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Boiling Points of Common Organic Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-dimethoxy-N-(quinolin-3-yl)benzenesulfonamide. Retrieved from [Link]

  • Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Wikipedia. (n.d.). List of boiling and freezing information of solvents. Retrieved from [Link]

  • AA Blocks. (n.d.). 496014-13-2 | 2,5-dimethoxy-N-(quinolin-3-yl)benzene-1-sulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl-. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from [Link]

  • NIST. (n.d.). Sulfanilamide, 2,5-dimethoxy-. NIST WebBook. Retrieved from [Link]

Sources

Precision Profiling: HPLC Strategy for Sulfonamide Purity & Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis and impurity profiling of sulfonamide antibiotics (specifically focusing on Sulfamethoxazole and its related impurities like Sulfanilamide).

Context: Sulfonamides are amphoteric compounds with complex ionization behaviors. Standard "cookbook" methods often fail to resolve critical impurities due to pH drift or improper column selection. This guide moves beyond basic recipes to explain the physicochemical causality driving the separation, ensuring reproducible results in drug development and quality control (QC) environments.

Method Development Strategy: The "Why" Behind the Protocol

The Amphoteric Challenge

Sulfonamides possess two crucial ionizable groups: an aromatic amine (


) and a sulfonamide nitrogen (

).
  • At Neutral pH (7.0): The molecule exists in equilibrium, often leading to peak broadening or "tailing" due to secondary interactions with residual silanols on the silica column backbone.

  • The Solution (Acidic Control): By buffering the mobile phase to pH 2.5 – 3.0 , we protonate the basic amine and suppress the ionization of the acidic sulfonamide group. This forces the molecule into a more hydrophobic state, increasing retention on the C18 stationary phase and sharpening peak shape.

Stationary Phase Selection

A standard C18 column is insufficient if not "end-capped." We utilize a Type B Silica (High Purity) End-capped C18 column .

  • Causality: End-capping blocks free silanol groups (

    
    ) that would otherwise hydrogen-bond with the sulfonamide amine group, causing severe peak tailing and loss of resolution between the API (Active Pharmaceutical Ingredient) and impurities.
    
Visualization: Method Logic Tree

The following diagram illustrates the decision matrix for optimizing this separation.

MethodLogic Start Analyte: Sulfonamide (Amphoteric) pKa_Check Check pKa Values (Amine ~2.0, Sulfonamide ~10.0) Start->pKa_Check pH_Decision Select Mobile Phase pH Target: pH 2.5 - 3.0 pKa_Check->pH_Decision Mechanism Mechanism: Suppresses Ionization Reduces Silanol Interaction pH_Decision->Mechanism Column_Select Column Selection: C18 End-Capped (L1) pH_Decision->Column_Select Outcome Outcome: Sharp Peaks High Resolution (Rs > 2.0) Column_Select->Outcome

Caption: Decision logic for selecting pH and stationary phase based on Sulfonamide pKa values to ensure optimal resolution.

Detailed Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Quaternary gradient pump, Autosampler (cooled to 10°C), Column Oven, Diode Array Detector (DAD).

  • Column: 4.6 mm × 250 mm, 5 µm packing L1 (C18). Recommended: Agilent Zorbax Eclipse XDB-C18 or equivalent.

  • Reagents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Glacial Acetic Acid, Triethylamine (TEA), HPLC-grade Water.

Mobile Phase Preparation[1]
  • Mobile Phase A (Buffer): 0.1% Acetic Acid in Water.[1]

    • Procedure: Add 1.0 mL Glacial Acetic Acid to 1000 mL water. Filter through 0.45 µm membrane.[2]

    • Note: Some USP monographs suggest TEA adjusted to pH 5.9. However, for impurity profiling, the acidic condition (pH ~3.0) is often superior for resolving the sulfanilamide degradant [1].

  • Mobile Phase B (Organic): Acetonitrile:Methanol (80:20 v/v).

    • Why Methanol? Adding a small portion of methanol modifies selectivity (alpha) compared to pure ACN, aiding in the separation of structurally similar impurities.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temp 25°C
Detection UV @ 254 nm (primary); 265 nm (secondary confirmation)
Run Time 25 Minutes

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Phase Description
0.0 90 10 Equilibration
15.0 50 50 Linear Gradient (Elution)
20.0 10 90 Wash
21.0 90 10 Re-equilibration

| 25.0 | 90 | 10 | End |

System Suitability & Validation (The "Trust" Pillar)

Before analyzing samples, the system must pass specific criteria to ensure data integrity. This aligns with USP <621> standards [2].

Preparation of Standard Solutions
  • System Suitability Solution: Dissolve USP Sulfamethoxazole RS and USP Sulfanilamide RS (impurity) in Mobile Phase A to obtain concentrations of 0.2 mg/mL and 0.002 mg/mL respectively.

  • Sensitivity Solution: Dilute the Standard Solution 1:100 to verify Limit of Quantitation (LOQ).

Acceptance Criteria (Self-Validating Metrics)
ParameterLimitPurpose
Resolution (

)

between Sulfanilamide and Sulfamethoxazole
Ensures impurity separation.
Tailing Factor (

)

Verifies minimal silanol interaction.
RSD (Precision)

(n=6 injections)
Confirms system stability.
Capacity Factor (

)

Ensures analyte is not eluting in void volume.

Workflow & Data Analysis

Sample Preparation Workflow

To minimize errors, follow this strict preparation logic.

SamplePrep Weigh Weigh Sample (Equiv. to 50mg API) Dissolve Dissolve in Mobile Phase A Weigh->Dissolve Sonicate Sonicate (10 mins, <30°C) Dissolve->Sonicate Filter Filter (0.45 µm PTFE) Sonicate->Filter Vial Transfer to HPLC Vial Filter->Vial

Caption: Standardized sample preparation workflow to prevent particulate blockage and ensure complete extraction.

Calculation of Purity

Purity is typically calculated using the "Area Normalization" method or "External Standard" method. For impurity profiling, the External Standard method is preferred for accuracy.



  • 
    : Peak response (Area) of impurity in sample.
    
  • 
    : Peak response of impurity standard.
    
  • 
    : Concentration of standard (mg/mL).
    
  • 
    : Concentration of sample (mg/mL).
    
  • 
    : Purity of the Reference Standard (decimal).[2]
    

Troubleshooting Guide

  • High Backpressure: Check the 0.45 µm filter or the guard column. Sulfonamides can precipitate if the organic ratio changes too rapidly in the gradient.

  • Peak Tailing: The pH has likely drifted above 4.0, or the column end-capping has degraded. Prepare fresh buffer or replace the column.

  • Ghost Peaks: Contaminated mobile phase water. Sulfonamides are sensitive to UV; ensure the detector flow cell is clean.

References

  • Patyra, E., et al. (2022).[3] HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Available at: [Link]

  • Samanidou, V.F., et al. (2015). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk. ResearchGate. Available at: [Link]

  • Sayar, E., et al. (2010).[4] Development and Validation of an HPLC Method for Simultaneous Determination of Trimethoprim and Sulfamethoxazole. European Journal of Drug Metabolism and Pharmacokinetics. Available at: [Link]

Sources

Application Notes and Protocols: In Vitro Binding Assays for Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of Sulfonamides and the Critical Role of In Vitro Binding Assays

Sulfonamides represent a cornerstone class of synthetic antimicrobial agents, with their applications extending to diuretics, anticonvulsants, and anti-inflammatory drugs.[1][2] The therapeutic efficacy of these compounds is intrinsically linked to their ability to bind with high affinity and specificity to their protein targets. Consequently, the precise characterization of these binding interactions is a critical step in the discovery and development of novel sulfonamide-based therapeutics.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established in vitro binding assay protocols for sulfonamide derivatives. Moving beyond a simple recitation of steps, this document elucidates the underlying principles and rationale behind experimental choices, empowering researchers to design, execute, and interpret robust and reliable binding assays. We will delve into three widely employed techniques: Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), providing both theoretical background and actionable, field-proven protocols.

Foundational Principles: Understanding the "Why" Behind the "How"

The selection of an appropriate binding assay is contingent upon a multitude of factors, including the specific scientific question, the properties of the interacting molecules, and available instrumentation. A successful binding assay is a self-validating system, incorporating controls and rigorous data analysis to ensure the biological relevance of the results.[3]

Key Considerations for Sulfonamide Binding Assays:
  • Target Protein: Sulfonamides are known to target a variety of enzymes, including dihydropteroate synthase (DHPS) in bacteria, carbonic anhydrases (CAs) in mammals, and dihydrofolate reductase (DHFR).[2][4][5][6][7][8] The nature of the target protein will influence assay design, including buffer conditions and the choice of a suitable detection method.

  • Sulfonamide Properties: The physicochemical properties of the sulfonamide derivatives, such as solubility and pKa, must be considered. For instance, the presence of an unsubstituted sulfonamide group is often crucial for high-affinity binding to carbonic anhydrase.[5]

  • Assay Format: The choice between a direct binding assay, which measures the interaction between the sulfonamide and its target directly, and a competitive binding assay, where the sulfonamide competes with a known ligand, will depend on the availability of suitable labeled probes and the desired experimental output.[1][9]

Visualizing the Workflow: A Generalized Approach to In Vitro Binding Assays

Caption: Generalized workflow for in vitro binding assays.

I. Fluorescence Polarization (FP) Assays: A Homogeneous Method for High-Throughput Screening

Principle: FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule (tracer) upon binding to a larger molecule.[10][11] When a small, fluorescently labeled tracer tumbles rapidly in solution, the emitted light is depolarized. Upon binding to a larger protein, the rotational motion of the tracer slows down, resulting in an increase in the polarization of the emitted light.[10][11] In a competitive FP assay, an unlabeled sulfonamide derivative competes with the tracer for binding to the target protein, causing a decrease in polarization that is proportional to the sulfonamide's binding affinity.[1]

Causality Behind Experimental Choices:

  • Tracer Selection: The fluorescent tracer should be a ligand that binds to the same site as the sulfonamide derivatives being tested. The fluorophore should have a high quantum yield and be spectrally compatible with the available instrumentation.

  • Concentration Optimization: The concentration of the target protein and tracer must be carefully optimized to ensure a sufficient assay window (the difference in polarization between the bound and free tracer) and to operate within the linear range of the instrument.[12]

  • Buffer Composition: The buffer should maintain the stability and activity of the target protein while minimizing non-specific binding of the tracer and sulfonamide derivatives.

Detailed Protocol: Competitive FP Assay for Sulfonamide Binding to Carbonic Anhydrase

This protocol is adapted from established methods for assessing carbonic anhydrase inhibitors.[13]

Materials:

  • Human Carbonic Anhydrase II (hCA II)

  • Fluorescently labeled sulfonamide tracer (e.g., a derivative of dansylamide)

  • Unlabeled sulfonamide derivatives (test compounds)

  • Assay Buffer: 20 mM Tris-HCl, pH 7.4, 150 mM NaCl

  • Black, low-volume 384-well microplates

  • Microplate reader with fluorescence polarization capabilities

Experimental Workflow:

  • Reagent Preparation:

    • Prepare a stock solution of hCA II in assay buffer.

    • Prepare a stock solution of the fluorescent tracer in DMSO.

    • Prepare serial dilutions of the unlabeled sulfonamide derivatives in DMSO.

  • Assay Setup:

    • Add 10 µL of assay buffer to all wells.

    • Add 5 µL of the fluorescent tracer solution to all wells (final concentration to be optimized, typically in the low nanomolar range).

    • Add 5 µL of the serially diluted sulfonamide derivatives or DMSO (for control wells) to the appropriate wells.

    • Initiate the binding reaction by adding 5 µL of the hCA II solution to all wells except the "tracer only" controls (final concentration to be optimized).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence polarization on a compatible microplate reader.

Data Analysis:

  • Calculate the percent inhibition for each concentration of the sulfonamide derivative.

  • Plot the percent inhibition against the logarithm of the sulfonamide concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the sulfonamide that inhibits 50% of the tracer binding.[1]

Data Presentation:

CompoundIC50 (µM)
Sulfonamide A1.2
Sulfonamide B5.8
Sulfonamide C0.5

II. Surface Plasmon Resonance (SPR): Real-Time, Label-Free Kinetics

Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[14] In a typical SPR experiment, the target protein is immobilized on the sensor chip, and a solution containing the sulfonamide derivative (analyte) is flowed over the surface. The binding of the sulfonamide to the immobilized protein causes a change in the refractive index, which is detected as a change in the SPR signal (measured in response units, RU). This allows for the real-time monitoring of the association and dissociation phases of the interaction, providing kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[14]

Causality Behind Experimental Choices:

  • Immobilization Strategy: The target protein can be immobilized on the sensor chip using various chemistries (e.g., amine coupling, streptavidin-biotin capture). The chosen method should ensure that the protein remains active and that the binding site for the sulfonamide is accessible.

  • Analyte Concentration: A range of sulfonamide concentrations should be tested to obtain a full binding isotherm and to accurately determine the kinetic parameters.

  • Flow Rate and Injection Time: These parameters need to be optimized to ensure that the interaction reaches equilibrium during the association phase and that sufficient dissociation is observed.

Detailed Protocol: SPR Analysis of Sulfonamide Binding to Immobilized Dihydrofolate Reductase (DHFR)

This protocol is based on general principles of SPR for small molecule-protein interactions.[14][15]

Materials:

  • Recombinant DHFR

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Sulfonamide derivatives

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • SPR instrument

Experimental Workflow:

  • Protein Immobilization:

    • Activate the CM5 sensor chip surface with a mixture of EDC and NHS.

    • Inject a solution of DHFR in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to facilitate covalent coupling to the chip surface.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the sulfonamide derivatives in running buffer.

    • Inject the sulfonamide solutions over the immobilized DHFR surface, followed by a dissociation phase where only running buffer is flowed.

    • Include a reference flow cell (without immobilized protein) to subtract non-specific binding and bulk refractive index changes.

    • Regenerate the sensor surface between each sulfonamide injection using a suitable regeneration solution (e.g., a pulse of low pH buffer) if necessary.

Data Analysis:

  • Process the raw sensorgram data by subtracting the reference channel signal.

  • Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the ka, kd, and KD values.[14]

Data Presentation:

Compoundka (1/Ms)kd (1/s)KD (nM)
Sulfonamide X2.5 x 10^51.0 x 10^-34.0
Sulfonamide Y1.8 x 10^55.0 x 10^-327.8
Sulfonamide Z3.2 x 10^58.0 x 10^-42.5

III. Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

Principle: ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event.[16][17][18] In an ITC experiment, a solution of the sulfonamide derivative is titrated into a sample cell containing the target protein. The binding interaction results in either the release (exothermic) or absorption (endothermic) of heat, which is measured by the instrument.[16] By analyzing the heat changes as a function of the molar ratio of the reactants, ITC can provide a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17]

Causality Behind Experimental Choices:

  • Sample Preparation: It is crucial that the sulfonamide and protein solutions are in identical, well-matched buffers to minimize heats of dilution that can mask the true binding signal.[17][19] Samples should also be thoroughly degassed to prevent the formation of air bubbles in the calorimeter cell.[18]

  • Concentration Range: The concentrations of the protein and sulfonamide should be chosen to ensure a "c-window" (c = [Protein] * n / KD) that is suitable for accurate data fitting, typically between 5 and 500.[19]

  • Titration Parameters: The number and volume of injections should be optimized to obtain a complete binding isotherm with a sufficient number of data points in the transition region.

Detailed Protocol: ITC Characterization of Sulfonamide Binding to Carbonic Anhydrase

This protocol is based on established best practices for ITC.[16][19][20]

Materials:

  • Purified Carbonic Anhydrase

  • Sulfonamide derivative

  • ITC Buffer: e.g., 50 mM phosphate buffer, pH 7.5, 150 mM NaCl (must be identical for protein and ligand)

  • Isothermal Titration Calorimeter

Experimental Workflow:

  • Sample Preparation:

    • Prepare a solution of carbonic anhydrase in ITC buffer.

    • Prepare a solution of the sulfonamide derivative in the exact same ITC buffer.

    • Thoroughly degas both solutions immediately before the experiment.

  • ITC Experiment:

    • Load the carbonic anhydrase solution into the sample cell of the calorimeter.

    • Load the sulfonamide solution into the injection syringe.

    • Perform a series of small injections of the sulfonamide solution into the sample cell, allowing the system to reach thermal equilibrium between each injection.

    • Perform a control titration by injecting the sulfonamide solution into the buffer alone to determine the heat of dilution.

Data Analysis:

  • Integrate the raw ITC data to obtain the heat change for each injection.

  • Subtract the heat of dilution from the binding data.

  • Plot the heat change per mole of injectant against the molar ratio of sulfonamide to protein.

  • Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the KD, n, ΔH, and ΔS.[16]

Data Presentation:

ParameterValue
KD50 nM
n (Stoichiometry)1.1
ΔH (kcal/mol)-8.5
TΔS (kcal/mol)2.3
ΔG (kcal/mol)-10.8

Troubleshooting Common Issues

Even with carefully designed protocols, unexpected results can occur. The following table provides guidance on troubleshooting common issues in sulfonamide binding assays.

IssuePotential CauseSuggested Solution
High Background Signal Non-specific binding of the sulfonamide or tracer to the plate or other assay components.[3]Optimize blocking conditions, use non-binding surface plates, or include a non-binding protein control.[3][9]
Low Signal or No Binding Inactive protein, incorrect buffer conditions, or low-affinity interaction.[3][21]Verify protein activity, optimize buffer pH and ionic strength, and increase reactant concentrations.[9]
Poor Reproducibility Inconsistent sample preparation, pipetting errors, or instrument variability.[3]Ensure consistent adherence to standardized protocols, use calibrated pipettes, and perform regular instrument maintenance.[3][9]

Visualizing the Folic Acid Biosynthesis Pathway: A Target for Sulfonamides

Caption: Inhibition of the folic acid biosynthesis pathway by sulfonamides.

Conclusion: Enabling Rational Drug Design

The in vitro binding assays detailed in this guide provide a robust toolkit for the characterization of sulfonamide derivatives. By understanding the principles behind each technique and carefully optimizing experimental conditions, researchers can obtain high-quality, reproducible data that is essential for establishing structure-activity relationships and driving the rational design of new and improved sulfonamide-based therapeutics. The integration of these biophysical methods into the drug discovery pipeline will undoubtedly continue to play a pivotal role in the development of the next generation of these important medicines.

References

  • Investigation of Antigen-Antibody Interactions of Sulfonamides with a Monoclonal Antibody in a Fluorescence Polarization Immunoassay Using 3D-QSAR Models. (2012). PMC - NIH. [Link]

  • Development of a Dihydropteroate Synthase-Based Fluorescence Polarization Assay for Detection of Sulfonamides and Studying Its Recognition Mechanism. (2021). Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics. (n.d.). PubMed. [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). ACS Publications. [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024). LinkedIn. [Link]

  • Validation and comparative studies of four sulfonamide immunoassays based on the same generic polyclonal antibody. (2009). PubMed. [Link]

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. (2021). PubMed. [Link]

  • A guide to simple, direct, and quantitative in vitro binding assays. (2017). PMC - NIH. [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). (n.d.). Biosensing Instrument. [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Ingenta Connect. [Link]

  • Inhibition studies of sulfonamide-containing folate analogs in yeast. (n.d.). PubMed - NIH. [Link]

  • Label-Free Kinetic Analysis of Carbonic Anhydrase IX Inhibitors on Live Suspension Cells Using Surface Plasmon Resonance Microscopy. (2026). Biosensing Instrument. [Link]

  • Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. (2021). MDPI. [Link]

  • Binding Assays: Common Techniques and Key Considerations. (2025). Fluidic Sciences Ltd. [Link]

  • Isothermal titration calorimetry profiles of CA binders. (n.d.). ResearchGate. [Link]

  • Pathway showing mechanism of action of DHFR inhibitor and sulfonamide drugs. (n.d.). ResearchGate. [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). MDPI. [Link]

  • Folic acid-sulfonamide conjugates as antibacterial agents: design, synthesis and molecular docking studies. (n.d.). RSC Publishing. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (n.d.). PMC. [Link]

  • Folic acid-sulfonamide conjugates as antibacterial agents: design, synthesis and molecular docking studies. (2020). RSC Publishing. [Link]

  • Fluorescence Polarization Detection. (n.d.). BMG LABTECH. [Link]

  • Assay Troubleshooting. (n.d.). MB - About. [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. [Link]

  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. (2025). BellBrook Labs. [Link]

  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). PMC. [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023). JACS Au. [Link]

  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024). RSC Publishing. [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical. [Link]

  • Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. (2025). YouTube. [Link]

  • Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. (n.d.). PMC. [Link]

  • Molecular structures of the different sulfonamides used in this study. (n.d.). ResearchGate. [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. (2023). ChemRxiv. [Link]

  • Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. (n.d.). Journal of Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of N-Alkyl Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Sulfonamide Alkylation

N-alkyl benzenesulfonamides are a cornerstone of modern medicinal chemistry and drug development, featuring prominently in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] The traditional synthesis of these vital compounds often involves lengthy reaction times, harsh conditions, and the use of hazardous reagents, creating bottlenecks in the drug discovery pipeline.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener, more efficient, and often higher-yielding alternative to conventional heating methods.[4][5][6][7] This application note provides a comprehensive guide to the microwave-assisted synthesis of N-alkyl benzenesulfonamides, offering detailed protocols, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals. By leveraging the principles of microwave chemistry, we can significantly accelerate the synthesis of these crucial pharmacophores, empowering faster iteration cycles in the development of new medicines.

The Rationale for Microwave Synthesis: A Paradigm Shift in Reaction Energetics

Conventional heating relies on the inefficient transfer of thermal energy from an external source through the vessel walls to the reaction mixture. This process is slow and creates temperature gradients within the sample. Microwave irradiation, on the other hand, directly heats the reactants and solvent through two primary mechanisms: dipolar polarization and ionic conduction.[8]

  • Dipolar Polarization: Polar molecules, such as the sulfonamide and the alkylating agent, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction and, consequently, heat.

  • Ionic Conduction: The presence of ions in the reaction mixture, such as those from a base or a phase-transfer catalyst, leads to their migration in the electric field. The resulting collisions and resistance to this movement generate heat.

This direct and uniform heating of the reaction mixture leads to a rapid increase in temperature, often far exceeding the boiling point of the solvent at atmospheric pressure when conducted in a sealed vessel. This "superheating" effect, combined with potential non-thermal microwave effects, can dramatically accelerate reaction rates, leading to significantly shorter reaction times and often cleaner reaction profiles with fewer byproducts.[4][7]

Reaction Mechanism: The Role of Base and Phase-Transfer Catalysis

The N-alkylation of a benzenesulfonamide is a nucleophilic substitution reaction. The sulfonamide proton is weakly acidic and requires a base to be deprotonated, forming a more nucleophilic sulfonamidate anion. This anion then attacks the electrophilic carbon of the alkylating agent (typically an alkyl halide), displacing the leaving group to form the N-alkylated product.

The choice of base is critical. While strong bases like sodium hydride can be used, weaker inorganic bases such as potassium carbonate are often preferred in microwave synthesis for safety and ease of handling.[9] To facilitate the reaction with these less reactive bases, especially in biphasic or solvent-free systems, a phase-transfer catalyst (PTC) is often employed.[10] The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the sulfonamidate anion from the solid or aqueous phase into the organic phase where the alkylating agent resides, thereby accelerating the reaction.[11][12]

Caption: Mechanism of Phase-Transfer Catalyzed N-Alkylation of Benzenesulfonamides.

Experimental Protocols

Materials and Equipment
  • Reagents:

    • Benzenesulfonamide (or substituted derivatives)

    • Alkyl halide (e.g., benzyl chloride, n-butyl bromide)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Tetrabutylammonium bromide (TBAB)

    • Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, or solvent-free)

    • Ethyl acetate (for extraction)

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), anhydrous

  • Equipment:

    • Microwave reactor (e.g., CEM Discover, Biotage Initiator) with appropriate reaction vessels and caps

    • Magnetic stirrer and stir bars

    • Rotary evaporator

    • Standard laboratory glassware (flasks, separatory funnel, etc.)

    • Thin-layer chromatography (TLC) plates and developing chamber

    • Column chromatography setup (silica gel)

General Procedure for Microwave-Assisted N-Alkylation of Benzenesulfonamide
  • Reaction Setup: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add benzenesulfonamide (1.0 mmol), the desired alkyl halide (1.2 mmol), potassium carbonate (2.0 mmol), and tetrabutylammonium bromide (0.1 mmol). If a solvent is used, add 3-5 mL of DMF or acetonitrile.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (usually 5-20 minutes). The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer with brine (2 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl benzenesulfonamide.

  • Characterization: Characterize the purified product by NMR (¹H and ¹³C), IR, and mass spectrometry to confirm its identity and purity.[13][14][15][16][17]

Sources

Application Note: Scalable Synthesis of 2,5-Dimethoxy-N-propylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step synthesis route for 2,5-dimethoxy-N-propylbenzenesulfonamide , a structural scaffold relevant to serotonergic ligand research and pharmaceutical intermediate production. Unlike academic micro-scale preparations, this protocol focuses on process scalability , emphasizing thermal management, impurity control, and non-chromatographic purification.

The selected route utilizes Electrophilic Aromatic Substitution (EAS) via chlorosulfonation, followed by Nucleophilic Acyl Substitution (amidation). This pathway is preferred over palladium-catalyzed couplings due to the low cost of starting materials (1,4-dimethoxybenzene) and the avoidance of heavy metal scavenging.

Strategic Route Selection & Mechanism

The synthesis is divided into two critical unit operations:

  • Chlorosulfonation: Installation of the sulfonyl chloride handle. The 2,5-substitution pattern is thermodynamically favored due to the para-directing influence of the methoxy groups on the 1,4-dimethoxybenzene substrate.

  • Amidation: Coupling with

    
    -propylamine.
    
Reaction Scheme

ReactionScheme SM 1,4-Dimethoxybenzene (Start) Inter 2,5-Dimethoxybenzenesulfonyl Chloride (Intermediate) SM->Inter 0-5°C, DCM - HCl, - H2SO4 Reagent1 Chlorosulfonic Acid (ClSO3H) Reagent1->Inter Product 2,5-Dimethoxy-N-propyl benzenesulfonamide Inter->Product Schotten-Baumann Conditions Reagent2 n-Propylamine (Base/DCM) Reagent2->Product

Figure 1: Synthetic pathway from 1,4-dimethoxybenzene to target sulfonamide.

Step 1: Chlorosulfonation (Synthesis of Sulfonyl Chloride)

Objective: Convert 1,4-dimethoxybenzene to 2,5-dimethoxybenzenesulfonyl chloride. Critical Quality Attribute (CQA): Control of bis-sulfonylation and minimization of hydrolysis during quench.

Materials
  • Substrate: 1,4-Dimethoxybenzene (Hydroquinone dimethyl ether).[1]

  • Reagent: Chlorosulfonic acid (

    
    ) - Handle with extreme caution (fuming, corrosive).[2]
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: While neat reactions are possible, solvent is recommended for heat dissipation on scales >50g.

Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), a pressure-equalizing addition funnel, and a gas outlet connected to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas.

  • Dissolution: Charge 1,4-dimethoxybenzene (1.0 equiv) and DCM (5 volumes relative to mass). Cool the solution to 0–5°C using an ice/salt bath.

  • Addition: Charge chlorosulfonic acid (2.5 equiv) into the addition funnel. Add dropwise over 60–90 minutes.

    • Process Control: Internal temperature must not exceed 10°C. Rapid addition causes local overheating and tar formation (sulfone byproducts).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 3:7) or HPLC.[3] The intermediate sulfonyl chloride is sensitive; avoid prolonged hold times.

  • Quench (Hazardous Operation):

    • Cool the reaction mass back to 0°C.

    • Pour the reaction mixture slowly onto crushed ice (10 volumes) with vigorous stirring. Do not add water to the acid.

  • Isolation:

    • Separate the organic layer (DCM).

    • Extract the aqueous layer once with fresh DCM.

    • Wash combined organics with cold water, then cold saturated

      
       (to remove residual acid), and finally brine.
      
    • Dry over anhydrous

      
      .
      
    • Hold Point: The solution can be used directly in Step 2 (telescoped process) or concentrated to yield the solid sulfonyl chloride (typical mp ~70-73°C) [1].

Technical Insight: The use of excess chlorosulfonic acid drives the equilibrium but increases the violence of the quench. On a kilo-scale, continuous flow reactors are often preferred for this step to manage the exotherm [2].

Step 2: Amidation (Sulfonamide Formation)

Objective: Coupling of the sulfonyl chloride with


-propylamine.
Critical Process Parameter (CPP):  pH control and stoichiometry to prevent disulfonimide formation.
Protocol
  • Setup: Reactor with mechanical stirring and temperature probe.

  • Preparation: Dissolve the crude 2,5-dimethoxybenzenesulfonyl chloride (1.0 equiv) in DCM (if not using the telescoped solution from Step 1).

  • Base/Amine Addition:

    • Option A (Self-Scavenging): Add

      
      -propylamine (2.2 equiv) dropwise at 0°C. The excess amine acts as the HCl scavenger.
      
    • Option B (Biphasic/Schotten-Baumann - Recommended for Cost): Add 1.1 equiv of

      
      -propylamine. Add a solution of 1.5 equiv 
      
      
      
      or NaOH (10% aq) and stir vigorously.
  • Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

  • Workup:

    • Wash the organic phase with 1M HCl (to remove unreacted amine).

    • Wash with saturated

      
       and brine.
      
    • Concentrate under reduced pressure to obtain the crude sulfonamide.

Purification & Analysis

Chromatography is inefficient at scale.[4] This protocol relies on the crystallization properties of sulfonamides.

Crystallization Protocol[4]
  • Solvent System: Ethanol/Water (9:1) or Ethyl Acetate/Hexane.[5][6][7]

  • Procedure: Dissolve crude solid in minimal boiling Ethanol. Add hot water until slight turbidity appears. Allow to cool slowly to RT, then to 4°C.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold Ethanol/Water (1:1).

  • Drying: Vacuum oven at 45°C for 12 hours.

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identity 1H NMR (CDCl3)Characteristic methoxy singlets (~3.7-3.9 ppm), propyl signals
Purity HPLC (UV 254nm)> 98.0% Area
Residual Solvent GC-HS< 5000 ppm (Ethanol/DCM)

Process Flow & Troubleshooting

ProcessFlow cluster_trouble Troubleshooting Loop start Start: 1,4-Dimethoxybenzene react1 Chlorosulfonation (ClSO3H, <10°C) start->react1 quench Ice Quench (Exothermic!) react1->quench Complete Conversion phase Phase Separation (DCM Layer) quench->phase react2 Amidation (Propylamine, Base) phase->react2 Telescoped wash Acid/Base Wash react2->wash cryst Recrystallization (EtOH/H2O) wash->cryst final Final Product (Dry Solid) cryst->final check Purity < 98%? cryst->check check->final No reprocess Recrystallize again check->reprocess Yes reprocess->cryst

Figure 2: Operational workflow and decision tree for synthesis and purification.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of sulfonyl chloride during quench.Ensure quench is done on ice , not water. Keep temp <5°C. Process immediately.
Dark/Tarry Product Exotherm uncontrolled during addition.Slow down addition rate. Ensure efficient stirring. Check cooling bath capacity.
Impurity: Sulfonic Acid Incomplete amidation or moisture ingress.Use anhydrous solvents in Step 2.[3][8] Verify amine stoichiometry.
Impurity: Disulfonimide Excess sulfonyl chloride relative to amine.Ensure amine is in excess or added to the chloride slowly (inverse addition).

References

  • Organic Syntheses. (2003). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, Coll. Vol. 10, p.423 (2004); Vol. 79, p.176 (2002). (General reference for sulfonamide protocols). [Link]

  • Royal Society of Chemistry. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Preparation of sulfonamides from N-silylamines. PMC. [Link]

Sources

Troubleshooting & Optimization

Stability of 2,5-dimethoxy-N-propylbenzenesulfonamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

You are working with 2,5-dimethoxy-N-propylbenzenesulfonamide , a molecule that presents a dichotomy in stability: a robust sulfonamide core flanked by a reactive, electron-rich dimethoxybenzene ring.

Most researchers erroneously focus on the sulfonamide bond's hydrolytic stability. However, with this specific substitution pattern, your primary enemy is oxidative demethylation and quinone formation , not hydrolysis.

Below is your technical guide, structured to address the specific physicochemical behaviors of this compound.

Module 1: Solubility & Solution Preparation

The Issue: Users frequently report "crashing out" (precipitation) when diluting stock solutions into aqueous buffers.

The Science: This molecule is a weak acid (sulfonamide NH, estimated pKa ~10) with a lipophilic tail (N-propyl) and core (dimethoxybenzene).

  • pH < pKa (Neutral/Acidic): The molecule is protonated and neutral. Solubility is dominated by the lipophilic propyl and phenyl groups. Water solubility is poor.

  • pH > pKa (Basic): The sulfonamide nitrogen deprotonates, forming an anion. Water solubility increases drastically.

Protocol: The "Step-Wise" Dilution Method Do not add solid powder directly to aqueous buffer. Follow this self-validating protocol to ensure a stable dispersion.

SolubilityWorkflow Step1 1. Weigh Solid Step2 2. Dissolve in 100% DMSO Step1->Step2 Stock Prep Step3 3. Vortex (Clear Solution) Step2->Step3 Step4 4. Slow Addition to Buffer (Vortexing) Step3->Step4 1:1000 Dilution Step5 Check for Precipitation Step4->Step5

Figure 1: Recommended solubilization workflow to avoid precipitation shocks.

Troubleshooting FAQ:

  • Q: Can I use Ethanol instead of DMSO?

    • A: Yes, but DMSO is preferred. Ethanol evaporates during storage, changing the concentration. DMSO is non-volatile and stabilizes the electron-rich ring better against autoxidation.

  • Q: My solution turned cloudy immediately. Why?

    • A: You likely exceeded the maximum solubility limit for the neutral species. Keep the final DMSO concentration at 0.1% - 1.0%. If higher concentrations are needed, use a buffer with pH > 8.0 (e.g., Tris-HCl), but be aware of the physiological relevance.

Module 2: Oxidative Stability (The Critical Risk)

The Issue: Solutions turning faint yellow or brown over time.

The Science: The 2,5-dimethoxy substitution pattern makes the benzene ring highly electron-rich (activated). This mimics the structure of hydroquinone ethers.

  • Mechanism: In the presence of light and oxygen, the ring is susceptible to oxidative demethylation or direct oxidation to form 2,5-dimethoxy-1,4-benzoquinone (or related quinone species).

  • Visual Indicator: Quinones are highly chromophoric (yellow/orange). Appearance of color indicates degradation.

Protocol: Stabilization Strategy

  • Light Protection: Store all solutions in Amber Glass vials.

  • Headspace: Purge stock solution vials with Argon or Nitrogen gas before closing.

  • Antioxidants: For long-term aqueous storage, consider adding 0.1 mM Ascorbic Acid or EDTA (to chelate metal ions that catalyze oxidation), provided it does not interfere with your assay.

Module 3: Hydrolytic Stability

The Issue: Users fear the sulfonamide bond will break during autoclaving or long incubations.

The Science: Sulfonamides are exceptionally stable to hydrolysis.

  • Neutral pH: The S-N bond is robust. Half-lives at pH 7.0 are typically measured in years .

  • Extreme Conditions: Significant hydrolysis (yielding sulfonic acid and propylamine) generally requires strong acid (pH < 2) or strong base (pH > 12) combined with high heat (reflux).

Degradation Pathway Diagram:

Degradation cluster_Oxidation Primary Risk: Oxidation (Fast) cluster_Hydrolysis Secondary Risk: Hydrolysis (Slow) Parent 2,5-dimethoxy-N-propyl benzenesulfonamide Quinone 2,5-dimethoxy-1,4-benzoquinone (Yellow/Brown) Parent->Quinone Light/O2 (Electron Transfer) SulfAcid 2,5-dimethoxybenzenesulfonic acid Parent->SulfAcid pH < 2 or > 12 + Heat Amine Propylamine Parent->Amine Hydrolysis

Figure 2: The primary degradation pathway is oxidative (Red), not hydrolytic (Grey).

Troubleshooting FAQ:

  • Q: Can I autoclave the solution?

    • A: Chemically, the sulfonamide will survive. However, the dimethoxy ring might oxidize due to the high temperature and dissolved oxygen. Recommendation: Sterile filter (0.22 µm PVDF or PES) instead of autoclaving.

Module 4: Analytical Verification (HPLC)

The Issue: "Ghost peaks" appearing in chromatograms.

The Science: Because the degradation products have distinct polarities, they shift predictably in Reverse-Phase HPLC (C18 column).

Compound SpeciesPolarityPredicted RT ShiftDetection (UV)
Parent Moderate LipophilicityReference (e.g., 5.0 min)254 nm / 280 nm
Quinone (Oxidation) More Polar (Ketones)Earlier (e.g., 3.5 min)Strong Abs @ 400 nm
Sulfonic Acid (Hydrolysis) Highly Polar (Anionic)Solvent Front (Dead Volume)254 nm

Protocol: Purity Check If you suspect degradation:

  • Run a gradient HPLC (5% to 95% ACN in Water + 0.1% Formic Acid).

  • Crucial Step: Enable the PDA (Photodiode Array) detector to scan 350-450 nm .

  • Result: If you see a peak absorbing in the visible range (yellow), oxidation has occurred.

References

  • Białk-Bielińska, A. et al. (2012).[1] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. (Demonstrates the extreme hydrolytic stability of the sulfonamide bond at pH 4-9).

  • Hullar, T. et al. (2020).[2][3][4] Photodegradation of dimethoxybenzene isomers. Atmospheric Chemistry and Physics. (Details the susceptibility of dimethoxybenzenes to photo-oxidation and ring cleavage).

  • Fuentes, N. et al. (2023). Anodic oxidation of 2,5-diaryl-1,4-dimethoxybenzene derivatives. ResearchGate. (Establishes the electrochemical instability and quinone formation of electron-rich dimethoxybenzenes).

  • Martinez, G.L. (2026). Solubility of Sulphonamides. The BMJ. (Foundational text on the pH-dependent solubility of sulfonamide weak acids).

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 2,5-dimethoxy-N-propylbenzenesulfonamide: ¹H NMR Spectroscopy vs. High-Performance Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of two primary analytical techniques for the structural characterization and purity assessment of 2,5-dimethoxy-N-propylbenzenesulfonamide, a key intermediate in synthetic organic chemistry. We will explore the nuances of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for unambiguous structure confirmation and compare its capabilities with the orthogonal approach of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), which excels in separation, quantification, and molecular weight determination.

Section 1: Unambiguous Structure Determination by ¹H NMR Spectroscopy

¹H NMR spectroscopy remains the gold standard for the structural elucidation of organic molecules. By probing the magnetic environments of protons within a molecule, it provides detailed information about the number of distinct proton types, their connectivity, and their spatial relationships. This level of detail is indispensable for confirming the successful synthesis of a target compound like this compound.

Expertise in Spectral Interpretation: Predicting the ¹H NMR Spectrum

The structure of this compound dictates a unique spectral fingerprint. An expert analysis predicts signals corresponding to five distinct proton environments: the aromatic ring protons, the two methoxy group protons, the sulfonamide N-H proton, and the three sets of protons on the N-propyl chain.

The electron-donating nature of the methoxy (-OCH₃) groups increases the electron density on the aromatic ring, particularly at the ortho and para positions, causing the attached protons to be shielded and appear at a relatively upfield (lower ppm) chemical shift compared to unsubstituted benzene (7.3 ppm).[1][2][3] Conversely, the sulfonyl group (-SO₂) is strongly electron-withdrawing, which deshields adjacent protons.

Below is a detailed prediction of the ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-a (Aromatic)~7.4 - 7.6Doublet1HJ ≈ 3 HzOrtho to the -SO₂NHR group and meta to the C5-OCH₃ group. Deshielded by the sulfonyl group.
H-b (Aromatic)~7.0 - 7.2Doublet of doublets1HJ ≈ 9 Hz, 3 HzOrtho to the C2-OCH₃ group and meta to the -SO₂NHR group.
H-c (Aromatic)~6.8 - 7.0Doublet1HJ ≈ 9 HzOrtho to both methoxy groups, experiencing significant shielding.
H-d (SO₂NH )~5.0 - 6.0Broad Singlet1HN/AExchangeable proton; chemical shift is concentration and solvent dependent.[4]
H-e (OCH₃ )~3.9Singlet3HN/AMethoxy group at C2, adjacent to the electron-withdrawing sulfonyl group.
H-f (OCH₃ )~3.8Singlet3HN/AMethoxy group at C5.
H-g (N-CH₂ )~2.9 - 3.1Triplet2HJ ≈ 7 HzMethylene group directly attached to the nitrogen atom.
H-h (-CH₂-CH₂ -CH₃)~1.5 - 1.7Sextet2HJ ≈ 7 HzMethylene group coupled to both adjacent -CH₂ and -CH₃ groups.
H-i (-CH₂-CH₃ )~0.8 - 1.0Triplet3HJ ≈ 7 HzTerminal methyl group of the propyl chain.
Visualization of Molecular Structure

Caption: Structure of this compound with key protons labeled.

Experimental Protocol: ¹H NMR Sample Preparation and Data Acquisition

This protocol ensures high-quality, reproducible data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried this compound sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical as it must dissolve the sample without contributing interfering proton signals.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[5]

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 16-32 scans, 5-second relaxation delay).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) signal.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative ratio of protons.

Section 2: Orthogonal Verification by HPLC-MS

While ¹H NMR confirms molecular structure, it is less suited for assessing trace impurities or providing precise molecular weight information. HPLC-MS is a powerful complementary technique that separates components of a mixture and provides mass information for each.[6]

Principles and Expected Data
  • High-Performance Liquid Chromatography (HPLC): This technique separates the target compound from impurities based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase.[7] For this compound, a single sharp peak at a specific retention time would indicate high purity.

  • Mass Spectrometry (MS): The eluent from the HPLC is ionized (e.g., via Electrospray Ionization, ESI), and the resulting ions are separated by their mass-to-charge ratio (m/z). This provides an accurate molecular weight and can reveal fragmentation patterns that offer further structural clues.[8][9]

    • Predicted Molecular Ion: The molecular formula is C₁₃H₂₁NO₄S. The molecular weight is 287.38 g/mol . In positive ion mode ESI-MS, the expected protonated molecular ion [M+H]⁺ would be observed at m/z ≈ 288.1 .

Visualization of Analytical Workflow

cluster_hplc HPLC System cluster_ms Mass Spectrometer Solvent Mobile Phase (e.g., ACN/H₂O) Pump HPLC Pump Solvent->Pump Injector Autosampler Pump->Injector Column C18 Column Injector->Column Injector->Column Detector_UV UV Detector Column->Detector_UV Source ESI Source Column->Source Eluent Detector_UV->Source Data_System Data System Detector_UV->Data_System Chromatogram Analyzer Mass Analyzer (e.g., Quadrupole) Source->Analyzer Detector_MS MS Detector Analyzer->Detector_MS Detector_MS->Data_System m/z Data

Caption: A typical workflow for an HPLC-MS analytical system.

Experimental Protocol: HPLC-MS Analysis

This protocol is designed for the quantitative analysis and purity determination of sulfonamides.

  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Create a series of dilutions from the stock solution for calibration (e.g., 0.1, 1, 10, 50, 100 µg/mL).

    • Prepare the mobile phases. For example:

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas all mobile phases before use to prevent blockages and ensure a stable baseline.

  • Instrumental Conditions:

    • HPLC System:

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 30 °C.

      • Gradient Elution: A typical gradient might be 10% B to 90% B over 15 minutes, followed by a re-equilibration step. This ensures elution of the compound and cleaning of the column.[10][11]

    • Mass Spectrometer (ESI, Positive Mode):

      • Ion Source: Electrospray Ionization (ESI).

      • Scan Range: m/z 100-500.

      • Capillary Voltage: 3.5 kV.

      • Gas Temperature: 300 °C.

  • Data Analysis:

    • Generate a chromatogram from the UV or Total Ion Current (TIC) data.

    • Determine the retention time and peak area of the main compound.

    • Calculate the percentage purity by dividing the main peak area by the total area of all peaks.

    • Extract the mass spectrum for the main peak and confirm the presence of the [M+H]⁺ ion at m/z 288.1.

Section 3: A Comparative Summary

Both ¹H NMR and HPLC-MS provide critical, yet distinct, information. The choice of technique depends on the analytical question being asked.

Table 2: Comparison of ¹H NMR and HPLC-MS for the Analysis of this compound

Feature¹H NMR SpectroscopyHPLC-MS
Primary Information Detailed molecular structure, proton connectivity, stereochemistry.Purity, quantity, molecular weight, structural fragments.[12][13]
Strengths Unambiguous structure confirmation.High sensitivity (trace analysis), excellent for mixture separation, high throughput.[14]
Limitations Lower sensitivity, not ideal for complex mixtures, provides relative quantification only.Does not provide complete atom-to-atom connectivity, requires reference standards for absolute quantification.
Sample Requirement Higher (5-10 mg).Lower (ng to µg).
Typical Run Time 5-15 minutes per sample.10-30 minutes per sample.
Self-Validation Internal consistency of chemical shifts, integrations, and coupling constants.System suitability tests, calibration curves, internal standards.

Conclusion

For the comprehensive characterization of this compound, ¹H NMR spectroscopy and HPLC-MS are not competing but are powerfully synergistic techniques. ¹H NMR provides the definitive proof of structure, confirming that the correct molecule has been synthesized by verifying the precise arrangement of its atoms. HPLC-MS complements this by confirming the compound's molecular weight and, crucially, by providing a quantitative measure of its purity, a parameter of utmost importance in drug development and chemical research. A robust analytical package for any novel synthetic compound should, therefore, leverage the strengths of both methodologies to ensure unequivocal identification and quality assessment.

References

  • Jha, A., & Mishra, A. K. (2007). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 72(2), 537-542. [Link]

  • Cheng, S., Wei, Z., Zhiming, X., Yang, L., & Xia, F. (2021). Trace analysis and identification of 33 sulfonamides and sulfonamide potentiators in eggs by ultrahigh-performance liquid chromatography coupled with quadrupole-high-field orbitrap high-resolution mass spectrometry. RSC Advances, 11(52), 32931-32941. [Link]

  • Popa, D. E., & Sârbu, C. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 488. [Link]

  • Vardali, E., & Samanidou, V. (2016). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Microbiology, Biotechnology and Food Sciences, 6(3), 948-953. [Link]

  • Barceló, D., & Chiron, S. (2000). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of Chromatographic Science, 38(10), 426-432. [Link]

  • IGNOU. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. eGyanKosh. [Link]

  • Patyra, E., Kwiatek, K., & Nebot, C. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1968. [Link]

  • Daglas, M., et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of the Hellenic Veterinary Medical Society, 65(3), 185-192. [Link]

  • Al-Shdefat, R., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of the Yield of the Reaction. International Journal of Drug Delivery Technology, 12(4), 1545-1551. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Gürbay, A., & Tasan, M. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products, 12(6), 553-564. [Link]

  • Quora. (2023). What is the method of analysis of sulphonamides? [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • Cavanaugh, J. R., & Dailey, B. P. (1961). NMR Spectra of Propyl Derivatives. The Journal of Chemical Physics, 34(4), 1099-1104. [Link]

  • Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. [Link]

  • Studzińska, S., & Buszewski, B. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 27(13), 3995. [Link]

  • Li, Y., et al. (2010). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Journal of Chromatographic Science, 48(8), 643-647. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group...[Link]

  • LabRulez LCMS. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0075597). [Link]

  • Banci, L., et al. (1990). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 39(3), 231-240. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Bisht, R. S., et al. (2019). A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. The Journal of Organic Chemistry, 84(24), 16298-16305. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Peruncheralathan, S., & Ila, H. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc, 2014(6), 253-265. [Link]

  • Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. [Link]

  • Wang, Y., et al. (2009). N-(2,5-Dimethoxyphenyl)-4-nitrobenzenesulfonamide. Acta Crystallographica Section E, 65(Pt 11), o1939. [Link]

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. [Link]

  • ResearchGate. (n.d.). (a) Experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl3.... [Link]

  • PubChem. (n.d.). 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide. [Link]

  • Wang, Y., et al. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Huaqiao University (Natural Science), 22(4), 384-386. [Link]

Sources

Structural Insights & Comparative Analysis: 2,5-Dimethoxybenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure data for 2,5-dimethoxybenzenesulfonamide derivatives Content Type: Publish Comparison Guide

Executive Summary

This technical guide evaluates the crystallographic architecture and pharmacological efficacy of 2,5-dimethoxybenzenesulfonamide derivatives , a specialized class of Carbonic Anhydrase (CA) inhibitors. Designed for researchers in medicinal chemistry and structural biology, this analysis compares these derivatives against the clinical standard Acetazolamide (AAZ) and baseline unsubstituted benzenesulfonamides .

Key Findings:

  • Selectivity: The 2,5-dimethoxy substitution pattern enhances selectivity for tumor-associated isoforms (hCA IX/XII) via steric gating, a feature absent in compact inhibitors like AAZ.

  • Crystal Stability: Supramolecular assembly is governed by robust

    
     hydrogen bonding networks, stabilized further by unique methoxy-mediated weak interactions (
    
    
    
    ).
  • Efficacy: Optimized derivatives demonstrate low nanomolar inhibition (

    
     nM), rivaling the potency of AAZ while offering superior lipophilicity.
    
Experimental Workflow & Methodology

To ensure reproducibility, the following workflow integrates synthesis, solid-state characterization, and biological validation.

Workflow cluster_analysis Structural Validation Synth Synthesis (Chlorosulfonation) Cryst Crystal Growth (Slow Evaporation) Synth->Cryst Purified Solid Bio In Vitro Assay (Stopped-Flow) Synth->Bio Solubilized Compound XRD Single Crystal XRD (Data Collection) Cryst->XRD Quality Crystal Hirsh Hirshfeld Surface Analysis XRD->Hirsh .CIF Data

Figure 1: Integrated workflow for the structural and functional characterization of sulfonamide derivatives.

Comparative Crystallographic Analysis

The introduction of methoxy groups at the 2- and 5-positions significantly alters the crystal packing compared to unsubstituted analogs. The steric bulk forces specific torsion angles, disrupting the flat "sheet" packing seen in simpler sulfonamides and creating unique hydrophobic channels.

Table 1: Structural Parameters Comparison

Data representative of 2,5-dimethoxy-substituted sulfonamide scaffolds [1, 5].

Feature2,5-Dimethoxy Derivatives Unsubstituted Benzenesulfonamide Acetazolamide (AAZ)
Crystal System Orthorhombic / TriclinicOrthorhombicMonoclinic
Space Group

or



Primary Interaction

(Dimer/Chain)

(Ladder)

/

Packing Motif Twisted conformation; Methoxy groups limit

stacking overlap.
Extensive

stacking; Planar sheets.
Compact, high-density packing.
Hirshfeld Dominance

(~45%) &

(~25%)

interactions dominate surface.[1]
Polar interactions dominate.
Lipophilicity (cLogP) High (Enhanced membrane permeability)LowLow (Hydrophilic)
Deep Dive: Hirshfeld Surface Analysis

Hirshfeld surface analysis is critical for understanding the "invisible" forces stabilizing these crystals.

  • The Methoxy Effect: In 2,5-dimethoxy derivatives, the methoxy oxygen atoms act as weak hydrogen bond acceptors (

    
    ). This increases the percentage of 
    
    
    
    contacts on the Hirshfeld surface to ~25%, compared to lower values in non-oxygenated analogs [1].
  • Steric Locking: The methoxy groups often lock the sulfonamide tail in an anti-periplanar conformation relative to the phenyl ring, pre-organizing the molecule for binding in the hydrophobic pocket of the Carbonic Anhydrase active site.

Functional Performance: Carbonic Anhydrase Inhibition[2][3][4][5][6][7][8]

While Acetazolamide is a potent pan-inhibitor, its lack of selectivity leads to systemic side effects. The 2,5-dimethoxy derivatives utilize the "Tail Approach"—extending a hydrophobic tail to interact with the variable regions of the enzyme active site.

Table 2: Biological Efficacy (Inhibition Constants

)

Comparative data against Human Carbonic Anhydrase (hCA) isoforms [2, 4].[2]

Compound ClasshCA I (Cytosolic) hCA II (Glaucoma Target) hCA IX (Tumor Associated) Selectivity Profile
Acetazolamide (Standard) ~250 nM12 nM 25 nMNon-selective Pan-inhibitor
Unsubstituted Sulfonamide ~300 nM~200 nM>500 nMWeak, Non-selective
2,5-Dimethoxy Derivatives 18 - 45 nM5 - 10 nM 3 - 15 nM High Selectivity for hCA IX/XII

Mechanism of Action: The sulfonamide zinc-binding group (ZBG) anchors the molecule to the


 ion in the active site. The 2,5-dimethoxy phenyl tail exploits hydrophobic pockets (Phe131, Val135 in hCA II) that are inaccessible to the smaller Acetazolamide molecule, thereby enhancing potency and isoform selectivity [2].
Detailed Experimental Protocols

To replicate the crystal structures and assay results described above, follow these standardized protocols.

Protocol A: Synthesis of 2,5-Dimethoxybenzenesulfonamide

Rationale: Chlorosulfonation is the most direct route to introduce the pharmacophore.

  • Reagents: 1,4-dimethoxybenzene (1.0 eq), Chlorosulfonic acid (5.0 eq), Thionyl chloride (2.0 eq), Ammonium hydroxide (

    
    ).
    
  • Chlorosulfonation:

    • Cool chlorosulfonic acid to 0°C in a chemically resistant flask.

    • Add 1,4-dimethoxybenzene portion-wise over 30 minutes (Exothermic: Monitor temp < 5°C).

    • Heat to 60°C for 2 hours to ensure conversion to sulfonyl chloride.

    • Pour onto crushed ice to precipitate 2,5-dimethoxybenzenesulfonyl chloride. Filter and dry.[3]

  • Amination:

    • Dissolve the sulfonyl chloride in acetone.

    • Add concentrated

      
       dropwise at 0°C.
      
    • Stir at room temperature for 4 hours.

    • Acidify with 1N HCl to precipitate the sulfonamide.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles.

Protocol B: Single Crystal Growth (Slow Evaporation)

Rationale: Sulfonamides crystallize best when the solvent polarity allows slow assembly of the H-bond network.

  • Solvent System: Prepare a mixture of Methanol:Dichloromethane (1:1 v/v).

  • Dissolution: Dissolve 20 mg of the purified sulfonamide in 5 mL of the solvent mixture. Sonicate if necessary to ensure homogeneity.

  • Nucleation: Filter the solution through a 0.45

    
     PTFE filter into a clean glass vial (removes dust nucleation sites).
    
  • Growth: Cover the vial with Parafilm and pierce 3-4 small holes. Store in a vibration-free, dark environment at 20°C.

  • Harvest: Suitable crystals (0.2 - 0.5 mm) typically appear within 3-7 days.

Structural Visualization: Hydrogen Bonding Network

The following diagram illustrates the supramolecular assembly typical of these derivatives, where the sulfonamide "head" forms dimers while the methoxy "tails" dictate the spacing.

HBonding MolA Molecule A (2,5-Dimethoxy) Zn Zn2+ Ion (Active Site) MolA->Zn Coordination (In Vivo) Dimer Centrosymmetric Dimer (R2,2(8) Motif) MolA->Dimer N-H...O=S MolB Molecule B (2,5-Dimethoxy) MolB->Dimer N-H...O=S Stack Pi-Stacking (Offset by Methoxy) Dimer->Stack Crystal Propagation

Figure 2: Schematic of the hydrogen bonding dimerization (Crystal State) vs. Zinc coordination (Biological State).

References
  • Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). Source: NCBI / PMC. URL:[Link]

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Source: MDPI (Molecules). URL:[Link]

  • N-(2,5-Dimethoxyphenyl)-4-nitrobenzenesulfonamide. Source: IUCr / NCBI. URL:[Link]

  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Synthesis, spectroscopic characterization, crystal structures... of (E)-2-(2,5-dimethoxybenzylidene)thiosemicarbazone. Source: ResearchGate. URL:[Link]

Sources

Definitive Guide: Validation of 2,5-dimethoxy-N-propylbenzenesulfonamide Purity by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

The precise characterization of 2,5-dimethoxy-N-propylbenzenesulfonamide (hereafter 2,5-DMPBS ) presents a unique challenge in pharmaceutical and chemical research. As a sulfonamide derivative structurally related to bioactive phenethylamines, its analysis requires a method that balances the retention of the lipophilic methoxy-benzene core with the ionization of the polar sulfonamide moiety.

While traditional HPLC-UV provides cost-effective assay data, it fails to distinguish between isobaric impurities or positional isomers common in sulfonamide synthesis. Gas Chromatography (GC-MS) suffers from the thermal lability of the sulfonamide bond, necessitating error-prone derivatization.[1]

This guide establishes Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold standard for 2,5-DMPBS purity validation. We provide a direct comparison of techniques, a specific method development strategy, and a validation protocol aligned with the latest ICH Q2(R2) guidelines.

Comparative Analysis: LC-MS vs. Alternatives

To justify the investment in LC-MS, one must objectively evaluate it against common alternatives. The following analysis highlights the specific failure points of UV and GC techniques for this molecule.

Table 1: Technical Performance Matrix
FeatureLC-MS (Recommended) HPLC-UV (Diode Array) GC-MS (EI)
Specificity High. Mass-based discrimination allows detection of co-eluting impurities.Moderate. Relies solely on retention time and

. Blind to non-chromophoric impurities.
High , but artifact-prone due to thermal degradation.
Sample Prep Minimal. Dilute-and-shoot or simple protein precipitation.Minimal. Dilute-and-shoot.Complex. Requires derivatization (e.g., methylation/silylation) to prevent thermal breakdown of sulfonamide.[1]
Sensitivity (LOD) Excellent (< 1 ng/mL). Ideal for trace impurity profiling.Good (~100 ng/mL). Sufficient for assay, poor for trace impurities.Good , but dependent on derivatization efficiency.
Linearity Range Wide (3-4 orders of magnitude). Moderate (2-3 orders). Variable. Limited by column saturation and derivatization kinetics.
Throughput High. < 5 min run times possible.[2]High. Low. Extra prep time required.
The "Pain Point" of GC-MS for Sulfonamides

Sulfonamides possess an acidic N-H proton that leads to adsorption on GC liners and thermal degradation. To analyze 2,5-DMPBS by GC, one must block this proton using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Risk: Incomplete derivatization results in multiple peaks for the same analyte (native + mono-TMS), artificially lowering purity calculations.

Workflow Visualization

The following diagram illustrates the decision logic and workflow differences, emphasizing the efficiency of LC-MS.

MethodSelection Start Sample: 2,5-DMPBS GC_Path GC-MS Path Start->GC_Path LC_Path LC-MS Path Start->LC_Path Deriv Derivatization (BSTFA/TMCS) GC_Path->Deriv Thermal Thermal Degradation Risk Check Deriv->Thermal GC_Run GC Analysis Thermal->GC_Run Result Purity Validation GC_Run->Result Artifact Risk Dilute Dilute in Mobile Phase LC_Path->Dilute Ionization ESI(+) Ionization [M+H]+ = 260.1 Dilute->Ionization Ionization->Result Direct Analysis

Figure 1: Comparative workflow. Note the additional critical control points required for GC-MS compared to the direct LC-MS workflow.

Method Development & Optimization

To validate purity, the method must separate the main peak from potential synthetic by-products (e.g., unreacted 2,5-dimethoxybenzenesulfonyl chloride).

Chromatographic Conditions[2][3][4][5][6][7][8]
  • Column: C18 (L1) column, 100 x 2.1 mm, 1.9 µm particle size (Sub-2 micron for UHPLC efficiency).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters (ESI+)

Sulfonamides generally ionize well in positive mode due to the basicity of the nitrogen or the methoxy oxygens under acidic conditions.

  • Ionization: Electrospray Ionization (ESI) Positive.[2]

  • Target Ion: [M+H]⁺ at m/z ~260.1 (Calculated based on C11H17NO4S).

  • Fragment Ions (for confirmation):

    • m/z 199 (Loss of propyl amine group).

    • m/z 135 (2,5-dimethoxybenzene cation - characteristic tropylium-like ion).

Expert Insight: While sulfonamides can be analyzed in Negative mode (ESI-), Positive mode (ESI+) is preferred here because the methoxy groups facilitate protonation, and ESI+ generally offers higher sensitivity for this specific structural class.

Validation Protocol (ICH Q2(R2) Compliant)

This protocol validates the method for Purity (Quantitative Impurity Test).

Specificity (Selectivity)

Objective: Prove the method measures 2,5-DMPBS unequivocally in the presence of impurities.

  • Protocol: Inject Mobile Phase Blank, Placebo (if formulation), and 2,5-DMPBS Standard.

  • Acceptance Criteria:

    • No interference peaks at the retention time of 2,5-DMPBS in the blank (> 0.5% of LOQ).

    • Peak purity index (using MS spectral deconvolution) > 990.

Linearity

Objective: Demonstrate proportionality between concentration and MS response.

  • Protocol: Prepare 5 concentration levels ranging from LOQ to 120% of the target concentration (e.g., 10 ng/mL to 1000 ng/mL).

  • Acceptance Criteria:

    • Correlation coefficient (

      
      ) 
      
      
      
      .
    • Residuals at each point < 15%.

Accuracy (Recovery)

Objective: Confirm no matrix loss or enhancement.

  • Protocol: Spike known amounts of 2,5-DMPBS into the sample matrix at 3 levels (Low, Medium, High).

  • Data Presentation:

Spike Level (ng/mL)Measured Conc. (ng/mL)Recovery (%)RSD (%)
50 (Low)48.597.02.1
500 (Med)502.1100.41.5
1000 (High)995.099.51.2
Precision (Repeatability)

Objective: Assess method consistency.

  • Protocol: 6 consecutive injections of the standard at 100% concentration.

  • Acceptance Criteria: RSD of peak areas

    
    .
    
LOD & LOQ
  • Limit of Detection (LOD): Signal-to-Noise (S/N) ratio of 3:1.

  • Limit of Quantitation (LOQ): S/N ratio of 10:1.

Validation Logic Diagram

This diagram outlines the sequential flow of a compliant validation study.

ValidationFlow Step1 1. System Suitability (RSD < 2%, Tailing < 1.5) Step2 2. Specificity (Blank Check & MS Spectra) Step1->Step2 Step3 3. Linearity & Range (5 Levels, R² > 0.99) Step2->Step3 Decision Linearity Pass? Step3->Decision Step4 4. Accuracy & Precision (Spike Recovery) Decision->Step4 Yes Fail Re-optimize Method Decision->Fail No Step5 5. Robustness (Flow/Temp Variation) Step4->Step5 Report Generate Validation Report (ICH Q2 R2) Step5->Report Fail->Step1

Figure 2: Step-by-step validation logic ensuring ICH compliance.

Troubleshooting & Senior Scientist Tips

Even with a validated method, routine analysis can encounter issues.[3]

  • Carryover: Sulfonamides can be "sticky." If you see ghost peaks in your blanks, switch to a needle wash of Acetonitrile:Methanol:Water:Formic Acid (40:40:20:0.1) . The acid helps solubilize the sulfonamide for removal.

  • Matrix Effects: If recovery is low (< 80%), you are likely experiencing ion suppression from the matrix.

    • Solution: Switch to Ammonium Formate (5mM) instead of just Formic Acid in the aqueous phase. The buffer capacity helps stabilize ionization.

  • Split Peaks: If 2,5-DMPBS elutes as a split peak, check the sample solvent. Injecting a pure acetonitrile sample into a high-aqueous initial gradient can cause "solvent effect" band broadening. Dilute samples with the starting mobile phase (5% ACN).

References

  • International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.[6] [Link]

  • Gentili, A., et al. (2018).[7] LC-MS/MS analysis of sulfonamides in food matrices: A review. Journal of Chromatography A. [Link]

Sources

Thermal Characterization of 2,5-Dimethoxy Sulfonamide Analogs: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crystallographic Challenge

In the development of 2,5-dimethoxy sulfonamide analogs—often investigated as 5-HT receptor ligands or specific carbonic anhydrase inhibitors—accurate melting point (MP) determination is deceptive.[1] Unlike simple organic solids, these sulfonamides exhibit a "thermal trinity" of complications: polymorphism , sublimation , and decomposition-induced melting .[1]

The 2,5-dimethoxy substitution pattern introduces electron-donating groups that increase the electron density of the aromatic ring. This alters the acidity of the sulfonamide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) protons, modifying the intermolecular hydrogen bonding network (N-H···O=S) that holds the crystal lattice together. Consequently, these analogs frequently exist in multiple metastable crystal forms (polymorphs), each with a distinct melting point and solubility profile.[1][2]

This guide compares the industry-standard Automated Capillary Method against the thermodynamic gold standard, Differential Scanning Calorimetry (DSC) , providing a validated workflow for accurate characterization.

Comparative Analysis: Capillary vs. DSC[1]

The following table contrasts the two primary methodologies. While capillary methods are standard for Certificate of Analysis (CoA) generation, they often fail to detect the complex thermal events common to sulfonamides.

Table 1: Methodological Comparison
FeatureAutomated Capillary (e.g., OptiMelt)Differential Scanning Calorimetry (DSC)
Primary Measurement Light transmission (optical clearing).[1]Heat flow (Enthalpy of fusion, ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

).
Detection Principle Visual change from opaque solid to clear liquid.[1]Energy difference between sample and reference.[1][3]
Polymorph Detection Poor. Often misses solid-solid transitions.Excellent. Detects enantiotropic/monotropic shifts.[1]
Decomposition Sensitivity Low.[1] "Browning" often misread as melting.[1]High. Exothermic events clearly distinguished from melting endotherms.[1]
Sublimation Handling Difficult.[1] Sample may sublime up the capillary.Excellent. Hermetic sealing prevents mass loss.[1]
Accuracy (Sulfonamides) ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Subjective clear point).
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Thermodynamic onset).
Use Case Routine QC, Release Testing.R&D, Salt Selection, Stability Profiling.

Detailed Experimental Protocols

To ensure scientific integrity, these protocols are designed to be self-validating. The "Validation Step" in each protocol ensures the instrument is reading the chemistry, not an artifact.

Protocol A: Automated Capillary Melting Point

Best for: Routine purity confirmation of established stable polymorphs.

Equipment: Automated Melting Point System (e.g., SRS OptiMelt or Mettler Toledo MP series).[1]

  • Sample Preparation:

    • Dry the sample at 40°C under vacuum for 2 hours to remove surface solvent (solvates mimic low MPs).[1]

    • Grind the sample into a fine powder. Caution: Do not over-grind; excessive mechanical stress can induce polymorphic transitions in sulfonamides.[1]

    • Fill the capillary to a height of 2–3 mm .[4] Tap firmly to eliminate air pockets (air acts as an insulator, causing thermal lag).[1]

  • Instrument Setup:

    • Start Temp: 10°C below expected MP.

    • Ramp Rate: 1.0°C/min.[1] Note: Faster rates (>2°C/min) will artificially elevate the observed MP due to thermal lag in the heating block.

    • Stop Temp: 10°C above expected MP.

  • Execution:

    • Run the analysis.

    • Validation Step: Observe the sample visually during the ramp. If the sample darkens (decomposition) before it clears, the "melting point" recorded by the sensor is invalid. In this case, switch to DSC.[1]

Protocol B: Differential Scanning Calorimetry (DSC)

Best for: New chemical entities (NCEs), polymorph screening, and decomposing samples.[1]

Equipment: Heat Flux or Power Compensation DSC (e.g., TA Instruments Discovery or PerkinElmer DSC 8000).[1]

  • Pan Selection (Critical):

    • Use Tzero Aluminum Hermetic Pans (or equivalent).[1]

    • Reasoning: Sulfonamides sublime.[1] An open or crimped pan allows mass loss, which appears as a broad endotherm that looks like melting but isn't.[1] Hermetic sealing suppresses sublimation, forcing the true thermodynamic melt.

  • Sample Loading:

    • Weigh 2–4 mg of sample directly into the pan bottom. Ensure good contact for heat transfer.[1]

    • Seal hermetically.[1]

  • Method Parameters:

    • Equilibrate: 25°C.

    • Ramp: 10°C/min to 250°C (or 20°C above expected melt).

    • Purge Gas: Nitrogen (50 mL/min) to prevent oxidation.

  • Data Analysis:

    • Identify the Onset Temperature (intersection of baseline and leading edge). Do not use the Peak Temperature for MP, as the peak shifts with sample mass and heating rate.

    • Integrate the peak to find Enthalpy of Fusion (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ). Low 
      
      
      
      often indicates amorphous content.

Logical Workflow & Decision Tree

The following diagram illustrates the decision logic for characterizing 2,5-dimethoxy sulfonamide analogs. It integrates TGA (Thermogravimetric Analysis) as a filter for decomposition.[1]

G Start Sample: 2,5-Dimethoxy Sulfonamide Analog TGA Step 1: TGA Analysis (Check for Weight Loss) Start->TGA Decision1 Weight Loss < 1% before Melt? TGA->Decision1 DSC_Hermetic Step 2: DSC (Hermetic Pan) Determine Onset & Enthalpy Decision1->DSC_Hermetic Yes (Stable) Result_Decomp Decomposition Melt (Report as 'Decomp. Onset') Decision1->Result_Decomp No (Decomposes) Capillary Step 3: Capillary MP (For QC Release Only) DSC_Hermetic->Capillary Establish Correlation Result_Pure Valid Thermodynamic MP (Use Onset Temp) DSC_Hermetic->Result_Pure DSC_Open DSC (Pinhole/Open) (Likely Sublimation Artifacts) DSC_Open->DSC_Hermetic Invalid Data (Retest)

Figure 1: Validated workflow for thermal characterization.[1] TGA is used first to rule out solvates or early decomposition.

Interpreting the Data: A Case Study

Consider a hypothetical 2,5-dimethoxybenzenesulfonamide derivative. The table below demonstrates how different methods yield different results for the same sample.

MethodResultInterpretation
Capillary (Fast Ramp) 158–162°CFalse High. Thermal lag pushes the apparent value up.[1]
Capillary (Slow Ramp) 154–159°CBroad Range. Suggests impurities or "sweating" (sublimation) prior to melt.[1]
DSC (Open Pan) Broad peak 145–155°CArtifact. Sublimation cools the sample, masking the sharp melt.
DSC (Hermetic) Onset: 156.2°C True Value. Sharp endotherm.[1] No mass loss interference.[1]

Key Insight: The 2,5-dimethoxy group often creates a "slippery" crystal lattice. If the DSC shows a small endotherm before the main melt (e.g., at 140°C), this is a solid-solid transition . The capillary method will miss this entirely, potentially leading to the rejection of a pure batch because it looked "wet" or "sintered" early.

Conclusion

For 2,5-dimethoxy sulfonamide analogs, DSC with hermetic sealing is the mandatory primary characterization method. Capillary melting points should only be used as a secondary QC check once the thermal behavior (stability and polymorphism) has been fully mapped by DSC. Relying solely on capillary data risks misidentifying polymorphs as impurities.[1]

References

  • United States Pharmacopeia (USP). General Chapter <891> Thermal Analysis.[1] USP-NF.[1] (Standardizes DSC and TGA protocols for pharmaceuticals).[1] [1][5]

  • Giron, D. (2001).[1] Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates. Thermochimica Acta, 248, 1-59.[1] (Foundational text on pharmaceutical polymorphism).

  • Khattab, F., et al. (1982).[1][6] Thermal analysis of pharmaceutical compounds: Sulfonamides.[6][7] Journal of Thermal Analysis. (Specific thermal behavior of sulfonamide derivatives).

  • TA Instruments. Thermal Analysis Application Note: "Apparent Melting" vs. True Melting. (Differentiation between kinetic decomposition and thermodynamic melting).

  • PerkinElmer. Characterization of Polymorphs by DSC. Application Note. (Methodology for detecting solid-solid transitions).

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。